Royal Jelly acid
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-10-hydroxydec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/C(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045504 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-05-4 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecenoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14113-05-4 | |
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| Record name | trans-10-Hydroxy-2-decenoic acid | |
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| Record name | trans-10-Hydroxy-2-decenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 10-HYDROXYDECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Queen's Elixir: A Technical History of 10-Hydroxy-2-Decenoic Acid's Discovery
A deep dive into the pioneering research that first isolated and identified the signature fatty acid of royal jelly, 10-Hydroxy-2-Decenoic Acid (10-HDA). This whitepaper details the initial discovery, the key researchers involved, and the classical experimental methodologies that laid the foundation for our understanding of this unique bioactive compound.
Introduction
For centuries, royal jelly, the exclusive nourishment of the queen honeybee, has been lauded for its remarkable biological properties. The quest to understand the chemical constituents responsible for its unique effects led to a pivotal discovery in the mid-20th century: the isolation and identification of 10-hydroxy-2-decenoic acid (10-HDA). This unsaturated hydroxy fatty acid is a major lipid component of royal jelly and is not found in any other natural source, making it a key marker for the authenticity and quality of royal jelly products.[1] This technical guide provides a comprehensive overview of the historical discovery of 10-HDA, focusing on the seminal work of the pioneering researchers and the experimental protocols they employed.
The Initial Discovery: A Tale of Two Laboratories
The first successful isolation and characterization of 10-hydroxy-2-decenoic acid was a landmark achievement in natural product chemistry. The discovery is primarily attributed to two independent research groups who published their findings in the late 1950s.
In 1957, the German biochemist Adolf Butenandt, a Nobel laureate, and his colleague Hans Rembold at the Max Planck Institute for Biochemistry were the first to report the isolation and partial characterization of a novel unsaturated hydroxy acid from royal jelly.[2][3] Their work, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, laid the groundwork for identifying this key component.
Two years later, in 1959, a team of British chemists, S. A. Barker, A. B. Foster, D. C. Lamb, and N. Hodgson, independently confirmed the structure of this compound and formally named it 10-hydroxy-Δ²-decenoic acid.[4][5] Their findings were published in the prestigious journal Nature.
Experimental Protocols of the Pioneers
The methodologies employed by these early researchers, while rudimentary by today's standards, were meticulous and innovative for their time. They relied on classical chemical techniques for extraction, purification, and structural elucidation.
Isolation and Purification of 10-HDA
The initial challenge was to extract the lipid fraction from the complex matrix of royal jelly, which is a mixture of proteins, sugars, water, and other minor components.
Butenandt and Rembold's Approach (1957):
-
Solvent Extraction: Lyophilized (freeze-dried) royal jelly was likely subjected to extraction with a non-polar organic solvent, such as diethyl ether or a mixture of chloroform and methanol, to isolate the lipid-soluble components.
-
Saponification and Acidification: The lipid extract would then be saponified by heating with an alkali (e.g., potassium hydroxide in ethanol) to hydrolyze any esters. Subsequent acidification of the mixture would protonate the fatty acids, allowing them to be extracted back into an organic solvent.
-
Crystallization: The crude fatty acid mixture would then be purified by repeated crystallization from various solvents to isolate the most abundant crystalline fatty acid.
Barker, Foster, Lamb, and Hodgson's Method (1959):
The 1959 Nature paper provides more accessible, albeit concise, details of their experimental approach:
-
Ether Extraction: Fresh royal jelly was extracted with diethyl ether.
-
Alkali Treatment and Re-extraction: The ether extract was treated with an aqueous alkali solution to separate the acidic components (fatty acids) from neutral lipids. The alkaline aqueous layer was then acidified, and the liberated fatty acids were re-extracted with ether.
-
Column Chromatography: The crude fatty acid mixture was subjected to column chromatography on silica gel. Elution with a gradient of solvents of increasing polarity would have allowed for the separation of the different fatty acids. 10-HDA, being a polar fatty acid, would have been eluted with a more polar solvent system.
-
Crystallization: The fractions containing the desired compound were combined, and the solvent was evaporated. The resulting solid was then purified by recrystallization to yield pure 10-hydroxy-2-decenoic acid.
Structural Elucidation
In the absence of modern spectroscopic techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the researchers relied on a combination of classical chemical methods and early spectroscopic techniques to determine the structure of the newly isolated compound.
-
Elemental Analysis: This technique would have been used to determine the empirical formula of the compound by precisely measuring the percentage of carbon, hydrogen, and oxygen.
-
Melting Point Determination: A sharp and consistent melting point of the crystalline solid would have been a key indicator of its purity.
-
Titration: Acid-base titration would have been used to determine the equivalent weight of the carboxylic acid, providing information about its molecular weight.
-
Chemical Degradation: The positions of the hydroxyl group and the double bond were likely determined through a series of chemical reactions, such as oxidation and ozonolysis, followed by the identification of the resulting smaller fragments.
-
Infrared (IR) Spectroscopy: By the late 1950s, infrared spectroscopy was becoming a valuable tool for organic chemists. The IR spectrum of 10-HDA would have shown characteristic absorption bands for the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the carbon-carbon double bond (C=C), providing crucial structural information.
The First Synthesis of 10-Hydroxy-2-Decenoic Acid
The definitive confirmation of the structure of a natural product often comes from its total synthesis in the laboratory. In the early 1960s, a team led by Sir Robert Robinson, another Nobel laureate, accomplished the first synthesis of 10-hydroxy-2-decenoic acid. This work not only confirmed the structure proposed by the earlier researchers but also made the compound available for further biological studies. A patent filed in the 1960s also describes a method for synthesizing cis and E-10-hydroxy-2-decylenic acid.[6]
The synthetic routes of that era typically involved multi-step processes starting from readily available chemical precursors. One of the early synthetic methods involved the following key steps:
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Starting Material: A common starting material was a long-chain dicarboxylic acid, such as suberic acid.
-
Reduction and Selective Oxidation: The dicarboxylic acid was reduced to the corresponding diol. One of the hydroxyl groups was then selectively oxidized to an aldehyde.
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Chain Elongation and Introduction of the Double Bond: The aldehyde was then subjected to a condensation reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, with a reagent that would introduce the remaining two carbon atoms and the α,β-unsaturated double bond.
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Hydrolysis: The final step was the hydrolysis of the resulting ester to yield 10-hydroxy-2-decenoic acid.
Quantitative Data from Early Studies
The early studies on royal jelly composition provided the first quantitative estimates of the 10-HDA content. While the analytical methods of the time were less precise than modern techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), they provided a valuable baseline.
| Study | Year | Reported 10-HDA Content in Royal Jelly | Method of Analysis |
| Butenandt and Rembold | 1957 | Not explicitly quantified in the initial report, but identified as a major component. | Gravimetric analysis after isolation and crystallization |
| Barker et al. | 1959 | Identified as a major fatty acid. | Column chromatography and gravimetric analysis |
| Modern HPLC and GC-MS studies | 1990s-Present | 1.4% to over 2.0% of fresh royal jelly | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)[3][4] |
It is important to note that the reported concentration of 10-HDA in royal jelly can vary depending on factors such as the geographical origin, the season, and the age of the bee larvae for which it is produced.
Logical Workflow of the Discovery Process
The discovery of 10-HDA followed a logical progression of scientific inquiry, typical for the elucidation of natural products during that period.
Signaling Pathways and Biological Activities: Early Insights
Following its discovery and synthesis, researchers began to investigate the biological activities of 10-HDA. Early studies focused on its antimicrobial properties. It was observed that 10-HDA exhibited inhibitory activity against various bacteria and fungi. This was a significant finding, as it provided a scientific basis for the traditional use of royal jelly in promoting health and preventing infections.
The diagram below illustrates the initial understanding of 10-HDA's biological role, primarily as an antimicrobial agent.
Conclusion
The discovery of 10-hydroxy-2-decenoic acid was a pivotal moment in the scientific understanding of royal jelly. The pioneering work of Butenandt, Rembold, Barker, Foster, Lamb, and Hodgson, using the analytical tools of their time, successfully isolated and identified this unique fatty acid. Their research not only unveiled a key bioactive component of a revered natural product but also paved the way for decades of subsequent research into the diverse pharmacological properties of 10-HDA, which are now known to include immunomodulatory, anti-inflammatory, and neurogenic effects. This historical account serves as a testament to the enduring value of fundamental natural product chemistry in drug discovery and our understanding of the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. [Royal jelly of the honeybee. I. Isolation, constitution analysis, and incidence of 10-hydroxy-delta 2-decenoi acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apiservices.biz [apiservices.biz]
- 4. Identification of 10-hydroxy-delta 2-decenoic acid in royal jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide on the Physicochemical Properties of Royal Jelly Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal Jelly acid, chemically known as (E)-10-hydroxy-2-decenoic acid (10-HDA), is a unique and principal fatty acid found in royal jelly, the exclusive food of queen honeybees. This compound is a significant contributor to the observed biological activities of royal jelly, which range from anti-inflammatory and antibacterial to neuroprotective and immunomodulatory effects. A thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of these properties, details experimental protocols for its analysis, and visualizes its key signaling pathways.
Core Physicochemical Properties
The distinct chemical structure of 10-HDA, an unsaturated hydroxy fatty acid, dictates its physical and chemical behaviors, including its solubility, stability, and interactions with biological systems.
Data Presentation
Quantitative data regarding the physicochemical properties of 10-HDA are summarized in the table below for clear and easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2][3][4] |
| Molecular Weight | 186.25 g/mol | [1][2][4][5] |
| Appearance | White to off-white crystalline solid | [1][3][5] |
| Melting Point | 64-68 °C | [1][6] |
| Boiling Point | ~339.2 °C (Predicted) | [1][6][7] |
| Density | ~1.038 g/cm³ (Predicted) | [1][3][6] |
| pKa | 4.78 (Predicted) | [1][6] |
| UV Absorption (λmax) | 209-217 nm | [8][9] |
| Solubility | ||
| in Ethanol | ~20 mg/mL | [1][6][8] |
| in DMSO | ~30 mg/mL | [1][6][8] |
| in DMF | ~30 mg/mL | [1][6][8] |
| in Water | Sparingly soluble | [3][7] |
Experimental Protocols
Accurate characterization and quantification of 10-HDA are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
Protocol: Quantification of 10-HDA in Royal Jelly using HPLC
Objective: To determine the concentration of 10-HDA in a royal jelly sample.
Materials & Equipment:
-
Royal jelly sample
-
10-HDA analytical standard
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid or Formic acid
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Sonicator
-
Centrifuge
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 10-HDA standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve with a range of concentrations (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of royal jelly.
-
Disperse the sample in a methanol/water solution.
-
Sonicate to ensure thorough extraction.
-
Centrifuge to pellet insoluble materials.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v), acidified with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 215 nm.[9]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standards to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Identify the 10-HDA peak based on the retention time of the standard.
-
Quantify the 10-HDA in the sample using the calibration curve.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the quantification of 10-HDA using HPLC.
Signaling Pathways
10-HDA exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for drug development.
Anti-inflammatory Pathway
10-HDA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1]
Mechanism:
-
Pro-inflammatory stimuli (e.g., cytokines) activate the NF-κB pathway.
-
This leads to the degradation of IκB, the inhibitor of NF-κB.
-
NF-κB translocates to the nucleus and induces the expression of inflammatory genes.
-
10-HDA can inhibit this process, reducing the production of pro-inflammatory mediators.[1]
Mandatory Visualization: Signaling Pathway
Caption: Inhibition of the NF-κB pathway by 10-HDA.
Neurogenesis Pathway
10-HDA has been found to promote the neurogenesis of neural stem/progenitor cells, indicating its potential in neurodegenerative disease research.
Mechanism: While the exact mechanism is still under investigation, it is hypothesized that 10-HDA may interact with specific receptors or signaling molecules that trigger intracellular cascades leading to the differentiation of neural stem cells into neurons.
Mandatory Visualization: Logical Relationship
Caption: Proposed mechanism of 10-HDA-induced neurogenesis.
References
- 1. 10-Hydroxy-2-decenoic acid | 14113-05-4 [chemicalbook.com]
- 2. Queen bee acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 10-Hydroxy-2-decenoic acid | C10H18O3 | CID 5312738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. 10-hydroxydecenoic acid, 765-01-5 [thegoodscentscompany.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scribd.com [scribd.com]
The Multifaceted Biological Activities of 10-Hydroxy-2-Decenoic Acid (10-HDA): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides an in-depth analysis of the biological functions and activities of 10-HDA, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-inflammatory and Immunomodulatory Activities
10-HDA exhibits potent anti-inflammatory and immunomodulatory effects by modulating key signaling pathways and cytokine production.[3][4]
Mechanisms of Action: Studies have shown that 10-HDA can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8 in various cell models, including human colon cancer cells (WiDr).[3][4][5] This inhibition is partly mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[3][5] Interestingly, 10-HDA has also been shown to increase the production of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1ra) in a dose-dependent manner.[3][5] Some evidence also suggests that 10-HDA may act as a histone deacetylase inhibitor (HDACI), which could contribute to its anti-inflammatory properties.[3] Furthermore, 10-HDA has been reported to stimulate the Th1 polarizing capability of human monocyte-derived dendritic cells, indicating its role in modulating adaptive immunity.[3]
Signaling Pathway:
Caption: 10-HDA's anti-inflammatory signaling pathway.
Anti-Cancer Activities
10-HDA has demonstrated significant anti-tumor effects against a range of cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7][8]
Mechanisms of Action: In human hepatoma (HepG2) cells, 10-HDA has been shown to induce both apoptosis and necrosis.[6] This is accompanied by an upregulation of pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[6][7] Furthermore, 10-HDA can induce cell cycle arrest at the G0/G1 phase in human lung cancer cells (A549).[7] The anti-cancer effects of 10-HDA are also linked to the regulation of signaling pathways including MAPK, STAT3, NF-κB, and TGF-β1, often mediated by the induction of reactive oxygen species (ROS).[7]
Quantitative Data on Anti-Cancer Activity:
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| HepG2 | Human Hepatoma | CC50: 59.6 µg/mL | [6] |
| THLE-3 | Normal Human Liver | CC50: 106.4 µg/mL | [6] |
| A549 | Human Lung Cancer | IC50: 22.68 µM | [7] |
| NCI-H460 | Human Lung Cancer | IC50: 44.03 µM | [7] |
| NCI-H23 | Human Lung Cancer | IC50: 44.79 µM | [7] |
| IMR90 | Normal Human Lung Fibroblasts | No significant cytotoxicity | [7] |
| SU-DHL-2 | Lymphoma | IC50: 496.8 µg/mL | [8][9] |
| LO2 | Normal Human Liver | IC50: ~1000 µg/mL | [9] |
| HSF | Normal Human Fibroblasts | IC50: >1000 µg/mL | [9] |
| WiDr | Human Colon Adenocarcinoma | 3 mM (significant inhibition) | [5] |
| Various | Mouse Leukemia, Lymphosarcoma, Mammary Carcinoma, Ehrlich Carcinoma | 1.5 mg/mL | [7] |
| Human Colorectal Adenocarcinoma | Human Colorectal Adenocarcinoma | 37.5 µmol/mL | [7] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for assessing the effect of 10-HDA on HepG2 cell viability.[6]
-
Cell Seeding: Plate HepG2 cells (1 x 10^4 cells/mL) in a 12-well plate and incubate at 37°C and 5% CO2.
-
Treatment: Expose the cells to varying concentrations of 10-HDA (e.g., 25, 50, 100, 200 µg/mL) for 48 hours. Include a control group with solvent only.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Solubilization: Add 50 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal cytotoxic concentration (CC50).
Signaling Pathway:
Caption: 10-HDA's pro-apoptotic signaling in cancer cells.
Antimicrobial Activity
10-HDA demonstrates broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[3][4][5]
Mechanisms of Action: The antibacterial properties of 10-HDA are attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. It has been shown to be effective against a range of human and animal pathogens.[3] Additionally, 10-HDA can inhibit biofilm formation and virulence in bacteria like Staphylococcus aureus.[10] It achieves this by downregulating the expression of global regulators such as sarA and agrA, and the α-hemolysin gene hla.[10]
Quantitative Data on Antimicrobial Activity:
| Bacterial Type | MIC (µM) | MBC (µM) | Reference |
| Gram-positive bacteria | 23–44 | 33–66 | [3][5] |
| Gram-negative bacteria | 40–43 | 74–78 | [3][5] |
Note: The growth of Pseudomonas aeruginosa was not affected by 10-HDA.[3][5]
Experimental Protocol: Determination of MIC and MBC
This protocol is based on the methodology for evaluating the growth inhibition of bacteria by 10-HDA.[4]
-
Bacterial Culture: Grow pathogenic bacterial strains to a specific optical density.
-
Serial Dilution: Prepare serial dilutions of 10-HDA in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacteria.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 10-HDA that visibly inhibits bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Neuroprotective and Neuromodulatory Effects
Emerging evidence suggests that 10-HDA possesses neuroprotective properties and can modulate neuronal processes.[11][12][13]
Mechanisms of Action: In a rat model of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and weight loss.[11][12] These effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, suggesting a role in inhibiting apoptosis and modulating epigenetic factors.[11][12] Furthermore, 10-HDA has been shown to promote neurogenesis from neural stem/progenitor cells in vitro.[13] It is believed to cross the blood-brain barrier and exert neuromodulatory activities.[13]
Skin Health and Wound Healing
10-HDA has beneficial effects on skin health, including promoting collagen production and aiding in wound healing.[14][15]
Mechanisms of Action: 10-HDA has been shown to enhance the production of type I pro-collagen by fibroblasts. It also induces the production of proteins essential for skin barrier function, such as involucrin, transglutaminase-1, and filaggrin, by human keratinocytes.[15] In diabetic mice, 10-HDA has been observed to improve skin damage by regulating the Wnt/β-catenin pathway and attenuating keratinocyte pyroptosis.[16]
Metabolic Regulation
10-HDA has shown potential in regulating glucose metabolism, suggesting a therapeutic role in metabolic disorders like type 2 diabetes.
Mechanisms of Action: In a mouse model of type 2 diabetes, 10-HDA was found to exert hypoglycemic effects.[17][18] This is achieved through the activation of the PI3K/AKT/GSK3β signaling pathway, which is crucial for insulin signaling and glucose metabolism.[17][18]
Signaling Pathway:
Caption: 10-HDA's role in the PI3K/AKT glucose metabolism pathway.
Longevity and Anti-aging
Studies in model organisms suggest that 10-HDA may play a role in promoting longevity.
Mechanisms of Action: In Caenorhabditis elegans, 10-HDA has been shown to extend lifespan through mechanisms related to dietary restriction and the Target of Rapamycin (TOR) signaling pathway, independent of insulin-like signaling.[19][20]
Conclusion
10-Hydroxy-2-decenoic acid is a promising bioactive compound with a wide array of therapeutic potentials. Its well-documented anti-inflammatory, anti-cancer, antimicrobial, neuroprotective, and metabolic regulatory activities, underpinned by its influence on multiple signaling pathways, make it a compelling candidate for further investigation and development in the pharmaceutical and nutraceutical industries. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this unique fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]
- 10. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. apipharma.com [apipharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Preventive Effect of Royal Jelly and 10-HDA on Skin Damage in Diabetic Mice through Regulating Keratinocyte Wnt/β-Catenin and Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Royal Jelly Acid (10-HDA) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal Jelly acid, chemically known as trans-10-hydroxy-2-decenoic acid (10-HDA), is a unique and abundant fatty acid found in royal jelly, the exclusive food of queen honeybees.[1] This bioactive compound is credited with many of the therapeutic properties associated with royal jelly, including anti-inflammatory, anti-cancer, immunomodulatory, and anti-diabetic effects.[1][2][3] This technical guide provides a comprehensive review of the existing research literature on 10-HDA, with a focus on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Biological Activities and Therapeutic Potential
10-HDA exhibits a wide range of pharmacological activities, making it a subject of intense research for its potential therapeutic applications.
Anti-Cancer Activity
A significant body of research has focused on the anti-cancer properties of 10-HDA. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[3][4] The anti-tumor effects of 10-HDA have been observed in several cancer types, including colon, lung, liver, and lymphoma.[4]
Anti-Inflammatory Effects
10-HDA has been shown to possess potent anti-inflammatory properties. It can significantly downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The mechanism behind this effect involves the suppression of key inflammatory signaling pathways.[1]
Immunomodulatory Functions
Research indicates that 10-HDA can modulate the immune response.[5] For instance, it has been shown to stimulate Th1 polarizing capability of human monocyte-derived dendritic cells.[5] This suggests a potential role for 10-HDA in modulating immune responses in various pathological conditions.
Metabolic Regulation
Studies have highlighted the potential of 10-HDA in managing metabolic disorders. In hyperlipidemic rats, it has been shown to reduce levels of triglycerides, total cholesterol, and β-lipoproteins, while increasing high-density lipoprotein levels.[1] This suggests a beneficial role in combating glucolipid metabolic diseases.[1][6]
Other Biological Activities
Beyond the major areas mentioned above, research has also explored other potential benefits of 10-HDA, including:
-
Antimicrobial activity: 10-HDA has demonstrated bactericidal effects against various human and animal pathogens.[5]
-
Anti-melanogenesis: It has been shown to inhibit melanin synthesis, suggesting its potential use in skin whitening products.[7]
-
Bone health: 10-HDA has been identified as a key component in royal jelly that protects against bone loss by inhibiting osteoclastogenesis.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of 10-HDA.
Table 1: In Vitro Cytotoxicity of 10-HDA against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Human Hepatoma | 59.6 µg/mL | [3] |
| A549 | Human Lung Cancer | 22.68 µM | [9] |
| NCI-H460 | Human Lung Cancer | 44.03 µM | [9] |
| NCI-H23 | Human Lung Cancer | 44.79 µM | [9] |
| SU-DHL-2 | Human B-cell Lymphoma | 496.8 µg/mL | [10] |
Table 2: In Vitro Cytotoxicity of 10-HDA against Normal Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| THLE-3 | Normal Human Liver | 106.4 µg/mL | [3] |
| LO2 | Normal Human Liver | ~1000 µg/mL | [4] |
| HSF | Normal Human Fibroblast | >1000 µg/mL | [4] |
| IMR90 | Normal Human Lung Fibroblast | No significant cytotoxicity | [9] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of 10-HDA are mediated through its interaction with various cellular signaling pathways.
Anti-Inflammatory Signaling
10-HDA exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the suppression of the NF-κB pathway .[5] It also alleviates inflammation by suppressing the phosphorylation of JNK1/2 and p38 MAPK .[1]
Caption: 10-HDA Anti-Inflammatory Signaling Pathway.
Anti-Cancer Signaling
The anti-cancer activity of 10-HDA involves the modulation of multiple signaling pathways that regulate cell proliferation, apoptosis, and migration. In human lung cancer cells (A549), 10-HDA has been shown to induce ROS-mediated apoptosis by regulating the MAPK, STAT3, NF-κB, and TGF-β1 signaling pathways .[9]
Caption: 10-HDA Anti-Cancer Signaling in A549 Cells.
Bone Health Signaling
10-HDA protects against bone loss by directly interacting with the free fatty acid receptor 4 (FFAR4) on osteoclasts. This binding inhibits the RANKL-induced activation of the NF-κB signaling pathway , which in turn attenuates the induction of NFATc1, a key transcription factor for osteoclastogenesis.[8]
Caption: 10-HDA Signaling in Osteoclasts.
Experimental Protocols
A standardized and reliable method for the quantification of 10-HDA is crucial for quality control of royal jelly products and for research purposes. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.
Quantification of 10-HDA using HPLC
This section details a typical experimental protocol for the analysis of 10-HDA in royal jelly samples.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the royal jelly sample.
-
Dissolve the sample in 25 mL of a solvent mixture (e.g., methanol and water, 50:50, v/v).
-
Sonicate the solution for at least 30 minutes to ensure complete dissolution.
-
Filter the sample solution sequentially through 0.45 µm and 0.2 µm nylon membrane filters.[11]
2. Internal Standard Preparation:
-
Prepare a stock solution of an internal standard, such as methyl 4-hydroxybenzoate (MHB), at a concentration of 100 µg/mL in the same solvent mixture.[11]
3. Standard Curve Preparation:
-
Prepare a stock solution of 10-HDA (e.g., 160 µg/mL).
-
Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.1 to 160 µg/mL.
-
Mix an equal volume of each standard solution with the internal standard solution.[11]
4. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a UV absorbance detector.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm).
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 3 µL.[11]
5. Data Analysis:
-
Construct a standard curve by plotting the peak area ratio of 10-HDA to the internal standard against the concentration of 10-HDA.
-
Determine the concentration of 10-HDA in the sample by interpolating its peak area ratio on the standard curve.
Caption: Experimental Workflow for HPLC Quantification of 10-HDA.
Conclusion
This compound (10-HDA) is a promising natural compound with a diverse array of biological activities. The research reviewed in this guide highlights its significant potential in the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this unique fatty acid. Future research should focus on in-depth mechanistic studies and well-designed clinical trials to fully elucidate the therapeutic efficacy and safety of 10-HDA in humans.
References
- 1. This compound: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid [mdpi.com]
- 3. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]
- 4. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss via FFAR4|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 9. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apiservices.biz [apiservices.biz]
Unraveling the Pharmacokinetic Profile of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid found exclusively in royal jelly, has garnered significant scientific interest for its diverse pharmacological activities. These include potential anti-inflammatory, anti-tumor, and neuroprotective properties, making it a compelling candidate for further investigation in drug development. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to translating its therapeutic potential. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the pharmacokinetic profile of 10-HDA in preclinical models, focusing on data presentation, experimental protocols, and visual representations of key processes.
Data Presentation: Administration of 10-HDA in Preclinical Studies
Despite numerous studies investigating the pharmacological effects of 10-HDA, there is a notable scarcity of publicly available quantitative pharmacokinetic data, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The following table summarizes the administration protocols from several key preclinical studies. This information is crucial for designing future pharmacokinetic and pharmacodynamic (PK/PD) studies.
| Animal Model | Route of Administration | Dose | Dosing Regimen | Vehicle | Study Focus | Reference |
| Swiss albino mice | Oral | 2.5 and 5 mg/kg | Once daily for 2 weeks | Not specified | Anti-tumor effects | [1] |
| C57BL/6J mice | Not specified | 100 mg/kg/day | Daily for 28 weeks | Not specified | Prevention of diabetic skin damage | [2] |
| KK-Ay mice | Oral gavage | 3 mg/kg | Daily for 4 weeks | 25% ethanol | Improvement of hyperglycemia and insulin resistance | [3] |
| Ovariectomized Wistar rats | Diet | 100 mg/kg/day (estimated) | For 12 weeks | Standard rodent chow | Bone metabolism | [4] |
| Cyclophosphamide-induced mice | Intragastrical | 0.1 g/kg/day | Daily for one week | Not specified | Rescue of weight loss | [5] |
Note: The absence of reported pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in these studies represents a significant knowledge gap in the preclinical development of 10-HDA.
Experimental Protocols
Detailed methodologies are paramount for the reproducibility and interpretation of preclinical studies. Below are outlines of typical experimental protocols for in vivo administration and analytical quantification of 10-HDA.
In Vivo Administration and Sampling Protocol (General)
A typical preclinical pharmacokinetic study of 10-HDA would involve the following steps:
-
Animal Model Selection: The choice of animal model is critical and often starts with rodents like mice or rats due to their well-characterized physiology and ease of handling.[6]
-
Compound Formulation and Administration: 10-HDA is typically formulated in a suitable vehicle, such as an aqueous solution with ethanol or incorporated into the diet.[3][4] Administration can be via various routes, with oral gavage being common for assessing oral bioavailability.[3] Intravenous administration is also essential to determine absolute bioavailability.[6]
-
Dosing: The dose selection is often informed by previous pharmacological studies. For a comprehensive PK profile, a range of doses may be investigated.[7]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[6] Plasma is then separated from the blood samples for analysis. For excretion studies, urine and feces can be collected using metabolic cages.[7]
-
Sample Processing and Storage: Plasma samples are typically processed and stored at low temperatures (e.g., -80°C) until analysis to ensure the stability of the analyte.
Analytical Methodology for 10-HDA Quantification
Accurate quantification of 10-HDA in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a widely used and reliable method.
Sample Preparation:
-
Extraction: 10-HDA is extracted from the biological matrix (e.g., plasma, tissue homogenate). This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[8]
-
Derivatization (for GC analysis): If gas chromatography (GC) is used, 10-HDA needs to be converted to a more volatile derivative. However, HPLC is often preferred to avoid potential loss of the analyte during this step.[8]
-
Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the mobile phase of the HPLC system.
HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.[8]
-
Column: A reversed-phase C18 column is commonly employed for the separation of 10-HDA.[8]
-
Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., water with phosphoric acid) is often used as the mobile phase in an isocratic elution mode.[8]
-
Detection: UV detection is typically performed at a wavelength of around 215 nm.[8]
-
Quantification: The concentration of 10-HDA in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of 10-HDA. An internal standard is often used to improve accuracy and precision.[8]
Mandatory Visualization
Experimental Workflow for a Preclinical Pharmacokinetic Study of 10-HDA
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Postulated ADME Pathway of 10-HDA
Given the limited direct research on the ADME of 10-HDA, the following pathway is inferred from the general metabolism of fatty acids.
Caption: A postulated ADME pathway for 10-HDA.
Conclusion and Future Directions
The therapeutic potential of 10-HDA is evident from a growing body of pharmacological research. However, a significant gap exists in our understanding of its pharmacokinetic profile in preclinical models. The lack of published data on key parameters such as Cmax, Tmax, AUC, and bioavailability hinders the rational design of further preclinical and clinical studies.
Future research should prioritize comprehensive pharmacokinetic studies of 10-HDA in relevant animal models. These studies should employ validated analytical methods and robust experimental designs to generate reliable data on the ADME of 10-HDA. A deeper understanding of its metabolic fate and excretion pathways is also crucial. Elucidating the complete pharmacokinetic profile of 10-HDA will be instrumental in unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.
References
- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive Effect of Royal Jelly and 10-HDA on Skin Damage in Diabetic Mice through Regulating Keratinocyte Wnt/β-Catenin and Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 10-Hydroxy-2-decenoic Acid and 10-Hydroxydecanoic Acid in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 8. apiservices.biz [apiservices.biz]
molecular mechanism of action of 10-hydroxy-2-decenoic acid
An In-depth Technical Guide on the Molecular Mechanism of Action of 10-Hydroxy-2-Decenoic Acid
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid, is the principal bioactive lipid component of royal jelly, the exclusive nourishment of queen honeybees.[1][2][3] Its exclusive presence in royal jelly makes it a key marker for the product's quality and authenticity.[4][5] Accumulating scientific evidence has revealed a broad spectrum of pharmacological activities for 10-HDA, including anti-inflammatory, immunomodulatory, anti-tumor, neuroprotective, and metabolic regulatory effects.[6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse biological activities of 10-HDA, focusing on its interactions with key signaling pathways and cellular components. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Signaling Pathways Modulated by 10-HDA
10-HDA exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. These include pathways central to inflammation, cell survival, metabolism, and stress response.
Anti-inflammatory Mechanisms via NF-κB and MAPK Signaling
A significant body of research points to the potent anti-inflammatory properties of 10-HDA, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory cytokines.[2] Studies have demonstrated that 10-HDA can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-8 in human colon cancer cells (WiDr).[2][3][6] This inhibitory effect is associated with a dose-dependent reduction in NF-κB expression.[2][6] For instance, in WiDr cells, 10-HDA inhibited NF-κB expression with rates ranging from 6.56% to 68.9%.[2][6] Furthermore, 10-HDA has been shown to suppress LPS-induced neuroinflammation by inhibiting NF-κB signaling.[9]
MAPK Pathway: The MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in mediating inflammatory responses. Research has shown that 10-HDA can reduce the TNF-α-induced gene expression of matrix metalloproteinase-1 (MMP-1) and MMP-3 by inhibiting the activation of the p38 and JNK/AP-1 signaling pathways, without affecting the ERK cascade or NF-κB activity in the same context.[10] This suggests a targeted mechanism for its anti-inflammatory action in conditions like rheumatoid arthritis.[10]
Metabolic Regulation via PI3K/AKT and AMPK Signaling
10-HDA plays a significant role in regulating glucose metabolism and cellular energy homeostasis through the PI3K/AKT and AMPK signaling pathways.
PI3K/AKT Pathway: In the context of type 2 diabetes, 10-HDA has been shown to exert hypoglycemic effects by modulating the PI3K/AKT/GSK3β signaling pathway.[11][12] Administration of 10-HDA in diabetic mice led to increased levels of phosphorylated PI3K, AKT, and GSK3β, which are key components of the insulin signaling cascade that promotes glucose uptake and glycogen synthesis.[11][12]
AMPK Pathway: 10-HDA alleviates non-alcoholic fatty liver disease (NAFLD) by activating the AMPK-α signaling pathway.[8] Furthermore, 10-HDA has been found to protect against lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway.[13][14] This activation helps in maintaining the integrity of tight junction proteins.[14]
Lifespan Extension via TOR Signaling
In the nematode Caenorhabditis elegans, 10-HDA has been shown to extend lifespan.[1][15] This effect is independent of the insulin-like signaling (ILS) pathway but is mediated through dietary restriction and the Target of Rapamycin (TOR) signaling pathways.[1][15] The fact that 10-HDA does not further extend the lifespan of long-lived mutants in the TOR pathway component daf-15 (Raptor) suggests that it shares longevity control mechanisms with TOR signaling.[1]
Neuroprotection and Autophagy
10-HDA exhibits neuroprotective properties, in part by inducing autophagy.[16] It can activate SIRT1, which in turn deacetylates key autophagy-related proteins like LC3 and BECN1, leading to the initiation of the autophagic process.[16] This mechanism suggests a role for 10-HDA in clearing damaged cellular components and protecting against neurodegeneration.[16][17] In models of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and was associated with reduced levels of active caspase-3 and PARP-1, key markers of apoptosis.[18][19]
Receptor Interactions and Other Mechanisms
While much of the known action of 10-HDA is through the modulation of intracellular signaling, some evidence points to direct interactions with cellular receptors and other mechanisms.
-
Histone Deacetylase (HDAC) Inhibition: 10-HDA has been identified as a potential Histone Deacetylase inhibitor (HDACi).[2][3][6] This activity could contribute to its anti-inflammatory and anti-proliferative effects by altering gene expression.
-
Free Fatty Acid Receptor 4 (FFAR4): 10-HDA is suggested to protect against bone loss by inhibiting NF-κB signaling downstream of FFAR4, also known as GPR120.[8]
-
Reactive Oxygen Species (ROS) Modulation: 10-HDA can induce ROS-mediated apoptosis in A549 lung cancer cells.[8] Conversely, it can also act as a scavenger of hydroxyl radicals, thereby protecting vascular smooth muscle cells from oxidative damage.[13][20]
Quantitative Data Summary
The biological effects of 10-HDA are dose-dependent. The following tables summarize the quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of 10-HDA
| Biological Effect | Cell Line | Concentration Range | IC50 | Key Findings | Reference |
| Anti-proliferative | WiDr (colon cancer) | 0.1–5 mM | - | 82.82% inhibition at 3 mM | [2][6] |
| Anti-proliferative | A549 (lung cancer) | 1-100 μM | 22.68 μM | Weak cytotoxicity in normal cells | [8] |
| Anti-proliferative | NCI-H460 (lung cancer) | 1-100 μM | 44.03 μM | - | [8] |
| Anti-proliferative | NCI-H23 (lung cancer) | 1-100 μM | 44.79 μM | - | [8] |
| Anti-proliferative | SU-DHL-2 | - | ~1000 µg/mL | - | [21] |
| Anti-proliferative | HepG2 (liver cancer) | - | 59.6 µg/mL | No significant effect on normal cells | [22] |
| Anti-inflammatory | WiDr (colon cancer) | 0.1–3 mM | - | Inhibition of TNF-α, IL-1β, IL-8 | [2][6] |
| Angiogenesis Inhibition | HUVECs | 20-500 μM | - | Inhibition of VEGF-induced tube formation | [8] |
| Apoptosis Induction | A549 (lung cancer) | 30 μM | - | ROS-mediated apoptosis | [8] |
| Antibacterial | P. larvae | 0.2 µg/µL | - | Strong inhibitory effect at pH 5.5 | [23] |
Table 2: In Vivo Efficacy of 10-HDA
| Biological Effect | Animal Model | Dosage | Key Findings | Reference |
| Hypoglycemic | Type 2 Diabetic Mice | 100 mg/kg body weight | Reduced blood glucose, increased insulin | [11] |
| Neuroprotective | Rat (Ischemic Stroke) | - | Reduced brain infarction | [18][19] |
Experimental Protocols
The investigation of 10-HDA's molecular mechanisms employs a range of standard and advanced molecular and cellular biology techniques.
Cell Proliferation and Viability Assays
-
MTT Assay: To assess the rate of cell proliferation, cells are treated with various concentrations of 10-HDA for a specified period. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is then added to the culture medium. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the extent of cell proliferation.[2][6]
Cytokine and Protein Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the production of cytokines (e.g., TNF-α, IL-1β, IL-8) in cell culture supernatants or biological fluids. The assay involves capturing the target protein with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody that generates a colorimetric or fluorescent signal proportional to the amount of the target protein.[2][3]
-
Western Blotting: This technique is used to detect and quantify specific proteins (e.g., NF-κB, p-AKT, tight junction proteins) in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.[14]
Analysis of Gene Expression
-
Real-Time PCR (RT-PCR): To analyze the expression of specific genes, total RNA is first extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). RT-PCR is then used to amplify and quantify the target cDNA, allowing for the determination of relative gene expression levels.[22]
Extraction and Quantification of 10-HDA
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantification of 10-HDA in royal jelly or experimental samples. The protocol typically involves solvent extraction of the lipid fraction, followed by separation on a C18 column and detection using a UV detector at approximately 210 nm.[7][20]
Conclusion and Future Directions
10-Hydroxy-2-decenoic acid is a multifaceted bioactive compound with a well-documented impact on several key signaling pathways that are central to human health and disease. Its ability to modulate inflammation, metabolism, cell survival, and aging processes through pathways such as NF-κB, PI3K/AKT, AMPK, and TOR signaling highlights its therapeutic potential. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development.
Future investigations should focus on elucidating the specific receptor-ligand interactions of 10-HDA to better understand its upstream mechanisms of action. The potential for synergistic effects with other compounds and the development of more potent synthetic analogs also represent promising avenues for future research. A deeper understanding of its in vivo pharmacokinetics and pharmacodynamics will be crucial for translating the promising preclinical findings into clinical applications.
References
- 1. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 7. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]
- 14. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective properties of queen bee acid by autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edelweisspublications.com [edelweisspublications.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. 10-HDA, A Major Fatty Acid of Royal Jelly, Exhibits pH Dependent Growth-Inhibitory Activity Against Different Strains of Paenibacillus larvae [mdpi.com]
The Role of 10-HDA in Honeybee Caste Determination: An Epigenetic Perspective
Issued: November 18, 2025
Abstract
In the honeybee, Apis mellifera, the development of female larvae into either a queen or a worker is a classic example of environmentally driven phenotypic plasticity. This differentiation is not determined by genetics but by the diet provided to the larvae.[1][2] Larvae destined to become queens are fed exclusively on royal jelly (RJ), a complex secretion from the hypopharyngeal and mandibular glands of young worker bees.[1][3] In contrast, worker-destined larvae are switched to a diet of worker jelly, which contains honey and pollen, after the first three days.[2] A key bioactive component of royal jelly, trans-10-hydroxy-2-decenoic acid (10-HDA), has been identified as a significant factor in this process. This technical guide provides an in-depth analysis of 10-HDA's mechanism of action, focusing on its role as an epigenetic modifier, and presents quantitative data and detailed experimental protocols relevant to its study.
Mechanism of Action: 10-HDA as a Histone Deacetylase Inhibitor (HDACi)
Emerging evidence strongly suggests that the developmental switch between queen and worker is controlled by epigenetic mechanisms.[1] 10-HDA, a fatty acid that constitutes up to 5% of royal jelly by weight, has been identified as a histone deacetylase inhibitor (HDACi).[1][2][4]
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 10-HDA promotes a more relaxed chromatin state (euchromatin), which increases the accessibility of transcription factors to DNA and alters gene expression patterns.[5] This epigenetic regulation is believed to be a primary driver of the profound morphological and physiological differences between queens and workers.[1][6] Specifically, 10-HDA has been shown to inhibit HDAC3, which in turn may influence the expression of genes that regulate cell growth and development.[5][7] Furthermore, studies have shown that 10-HDA can influence the expression of DNA methyltransferase 3 (DNMT3), an enzyme crucial for DNA methylation, another key epigenetic mechanism implicated in caste determination.[5][8]
Quantitative Data on 10-HDA's Effects
The concentration of 10-HDA in the larval diet has a measurable impact on honeybee development. Studies have shown a dose-dependent relationship between 10-HDA concentration and the physical and molecular characteristics of emerging bees.
Effect on Emergence Weight and Gene Expression
In a key study, newly hatched larvae were fed artificial diets with varying concentrations of 10-HDA. The results demonstrated that increasing the dosage of 10-HDA significantly reduced the emergence weight of adult bees.[5][8] This was accompanied by significant changes in the expression levels of crucial epigenetic regulatory genes, HDAC3 and DNMT3.[5][8]
| Treatment Group | 10-HDA Concentration in Diet | Average Emergence Weight (mg) | HDAC3 Expression (Relative to Control) | DNMT3 Expression (Relative to Control) |
| Control (C) | 1.10% | ~125 | 1.0 (baseline) | 1.0 (baseline) |
| Treatment 1 (T1) | 1.70% | ~118 | Significantly Up-regulated | Significantly Down-regulated |
| Treatment 2 (T2) | 2.30% | ~115 | Significantly Up-regulated | Up-regulated (relative to T1) |
| Treatment 3 (T3) | 2.90% | ~112 | Significantly Up-regulated | Up-regulated (relative to T1) |
| Table 1. Summary of quantitative effects of dietary 10-HDA on worker bee development. Data compiled from studies by Wang et al. (2012).[5][8] |
Concentration and Inhibitory Activity
The biological activity of 10-HDA is a function of its concentration in royal jelly and its potency as an enzyme inhibitor. Royal jelly contains a very high concentration of 10-HDA, which is sufficient to exert its inhibitory effect on HDACs in vivo.
| Parameter | Value | Source |
| Concentration in Royal Jelly | 2% - 6% (w/w) | [2] |
| Molar Concentration in RJ | ~100 - 300 mM | [2] |
| HDAC Inhibition (IC₅₀) | ~5 - 8 mM | [1] |
| HDAC3 Inhibition Constant (Ki) | 5.32 mM | [9] |
| Table 2. Key quantitative parameters of 10-HDA. |
Experimental Protocols
Reproducible and standardized protocols are essential for studying the effects of 10-HDA. Below are methodologies for key experiments cited in the literature.
Protocol for In Vitro Larval Rearing and 10-HDA Treatment
This protocol, adapted from Wang et al. (2012), allows for the controlled administration of 10-HDA to honeybee larvae.[5][8]
1. Basic Larval Diet (BLD) Preparation:
-
Combine 66.7% fresh royal jelly, 6% fructose, 6% glucose, and 1% yeast extract.[5]
-
Add double-distilled water (ddH₂O) to make up the remaining volume.[5]
-
The initial concentration of 10-HDA in the BLD (derived from the base royal jelly) should be quantified via HPLC to establish a control baseline (e.g., 1.10%).[5]
2. Treatment Diet Preparation:
-
Prepare separate batches of BLD.
-
Add pure 10-HDA (purity >98%) to achieve the desired final concentrations (e.g., 1.70%, 2.30%, 2.90%).[5][8]
-
Adjust the volume of ddH₂O to ensure all diets have the same basic composition percentages.[5]
-
Store all prepared diets at -80°C and warm to 35°C before use.[5]
3. Larval Rearing:
-
Graft newly hatched larvae (<12 hours old) into 48-well cell culture plates.
-
Maintain larvae in an incubator at 35°C and ~90% relative humidity.[8]
-
Feed larvae every 12 hours with 200µl of the appropriate fresh diet per well.[8]
4. Data Collection:
-
For gene expression analysis, collect larvae at the 3rd instar, pool them, and flash-freeze in liquid nitrogen.[8]
-
For developmental analysis, continue rearing until pupation and eclosion.
-
Weigh newly emerged adult bees to determine the effect on final body mass.[5][8]
Protocol for Quantification of 10-HDA via HPLC
This protocol is a generalized method based on common practices for analyzing 10-HDA in royal jelly products.[3][10]
1. Standard and Sample Preparation:
-
Standard: Prepare a stock solution of pure 10-HDA (e.g., 1000 µg/mL) in methanol. Create a series of dilutions to generate a calibration curve.[11]
-
Internal Standard: Prepare a solution of methyl 4-hydroxybenzoate (MHB) at 100 µg/mL.[3]
-
Sample: Accurately weigh a sample of royal jelly. Dissolve it in a methanol/water mixture. Sonicate for 30 minutes to ensure complete dissolution.[3]
-
Filter the sample solution twice using 0.45 µm and 0.2 µm nylon membrane syringe filters.[3]
-
Dilute the filtered sample by mixing with an equal volume of the internal standard solution.[3]
2. HPLC Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[3]
-
Column: Zorbax Eclipse XDB-C18 column (150 × 4.6 mm) or similar reverse-phase C18 column.[3]
-
Mobile Phase: Isocratic mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 215 nm.[3]
3. Analysis:
-
Inject prepared standards and samples into the HPLC system.
-
Identify peaks based on retention times compared to the standards.
-
Quantify the amount of 10-HDA in the sample by comparing the peak area to the calibration curve, normalized against the internal standard.
Biosynthesis of 10-HDA
10-HDA is synthesized in the mandibular glands (MGs) of worker honeybees.[12] The production is closely linked to the age and social role of the worker bee, peaking in nurse bees (6-12 days old) who are responsible for producing royal jelly.[12] The proposed biosynthetic pathway involves multiple enzymatic steps, beginning with acetyl-CoA and proceeding through fatty acid synthesis and modification pathways. Key enzymes implicated through functional validation include acyl-CoA Delta(11) desaturase and 3-ketoacyl-CoA thiolase (KAT).[12][13]
Conclusion
The fatty acid 10-HDA is a critical, non-protein component of royal jelly that plays a pivotal role in honeybee caste determination. Its function as a histone deacetylase inhibitor provides a direct link between nutrition and the epigenetic regulation of gene expression. By altering histone acetylation, 10-HDA influences the developmental trajectory of female larvae, ultimately contributing to the distinct queen phenotype. The quantitative dose-dependent effects on bee physiology and gene expression underscore its importance. The protocols detailed herein provide a foundation for researchers to further investigate this fascinating example of developmental plasticity and explore the potential applications of 10-HDA in other biological systems, including its therapeutic potential in drug development.
References
- 1. Histone deacetylase inhibitor activity in royal jelly might facilitate caste switching in bees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. apiservices.biz [apiservices.biz]
- 4. researchgate.net [researchgate.net]
- 5. bee.jxau.edu.cn [bee.jxau.edu.cn]
- 6. Phenotypically distinct female castes in honey bees are defined by alternative chromatin states during larval development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetics Mechanisms of Honeybees: Secrets of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Epigenetic Landscape of Royal Jelly Acid: A Technical Guide to its Histone Deacetylase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core epigenetic effects of (E)-10-hydroxy-2-decenoic acid (10-HDA), the primary fatty acid component of royal jelly. The focus of this document is to provide a comprehensive overview of its mechanism of action as a histone deacetylase (HDAC) inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Epigenetic Mechanism of Action: Histone Deacetylase Inhibition
The principal epigenetic effect of 10-HDA is the inhibition of Class I and Class II histone deacetylases (HDACs)[1][2][3]. This inhibitory activity is central to many of the observed biological effects of royal jelly. By inhibiting HDACs, 10-HDA prevents the removal of acetyl groups from lysine residues on histone tails. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, known as euchromatin, which increases the accessibility of DNA to transcription factors and promotes gene expression[3][4].
Notably, studies have consistently shown that 10-HDA does not directly inhibit DNA methylation[1][3][5]. While royal jelly as a whole has been observed to have effects on DNA methylation, this is attributed to other components and is not a direct action of 10-HDA[2][6]. Any observed changes in DNA methyltransferase (DNMT) expression in response to 10-HDA are considered downstream or indirect effects[4][7].
The following diagram illustrates the primary signaling pathway of 10-HDA's epigenetic action.
Quantitative Data on HDAC Inhibition
Several studies have quantified the inhibitory effect of 10-HDA on HDACs. The following table summarizes the available data for easy comparison.
| Parameter | Value | Target HDAC | Cell Line/System | Reference |
| Ki (Inhibition Constant) | 5.32 mM | HDAC3:NCOR2 complex | In vitro assay | [5][8] |
| IC50 (Half-maximal inhibitory concentration) | ~6.5 mM | HDAC3 | In vitro assay | [5] |
| IC50 | 5 - 8 mM | Not specified | In vitro assay | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the epigenetic effects of 10-HDA.
In Vitro HDAC Activity Assay
This protocol is designed to measure the direct inhibitory effect of 10-HDA on HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
10-HDA stock solution (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of 10-HDA in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme to each well.
-
Add the 10-HDA dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HDAC fluorogenic substrate to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of 10-HDA and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the in-cell effect of 10-HDA on global histone acetylation levels.
Materials:
-
Cell line of interest (e.g., NIH 3T3, HCT116, MDA-MB-231)[1][9][10]
-
Cell culture medium and supplements
-
10-HDA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-Lysine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of 10-HDA for a specified time (e.g., 24, 48, 72 hours)[1].
-
Harvest cells and lyse them using lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody specific for an acetylated histone mark and a total histone antibody as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system and quantify band intensities.
Gene Reactivation Assay using RT-qPCR
This protocol determines if 10-HDA treatment can reactivate the expression of epigenetically silenced genes.
Materials:
-
Cell line with a known epigenetically silenced reporter gene (e.g., GFP) or endogenous gene (e.g., Fas)[1]
-
10-HDA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Treat cells with 10-HDA as described in the Western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using primers for the target gene and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in 10-HDA-treated cells compared to control cells.
The following diagram outlines a typical experimental workflow for investigating the epigenetic effects of 10-HDA.
References
- 1. embopress.org [embopress.org]
- 2. Epigenetics Mechanisms of Honeybees: Secrets of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor activity in royal jelly might facilitate caste switching in bees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bee.jxau.edu.cn [bee.jxau.edu.cn]
- 5. Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid found exclusively in royal jelly, is emerging as a promising therapeutic agent for a spectrum of age-related diseases. Exhibiting potent anti-inflammatory, antioxidant, and immunomodulatory properties, 10-HDA has demonstrated significant potential in preclinical studies targeting neurodegenerative disorders, skin aging, and metabolic conditions associated with aging. This technical guide provides a comprehensive overview of the current understanding of 10-HDA's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this natural compound.
Introduction
Aging is a complex biological process characterized by a progressive decline in physiological function, rendering individuals more susceptible to a myriad of chronic diseases. The search for effective interventions to mitigate the effects of aging and age-related pathologies is a paramount goal in biomedical research. 10-Hydroxy-2-decenoic acid (10-HDA), a major lipid component of royal jelly, has garnered considerable scientific interest for its diverse health-promoting benefits.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in the aging process, including those involved in inflammation, oxidative stress, and cellular senescence. This guide will delve into the technical details of 10-HDA's bioactivities and its potential as a therapeutic candidate for age-related diseases.
Quantitative Data on the Efficacy of 10-HDA
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the therapeutic effects of 10-HDA.
Table 1: In Vitro Efficacy of 10-HDA
| Cell Line | Model | Treatment | Outcome | Quantitative Value | p-value | Citation |
| A549 (Human Lung Cancer) | Apoptosis Induction | 30 μM 10-HDA for 24h | Increased intracellular ROS levels | 70.16% | <0.05 | [2] |
| A549 (Human Lung Cancer) | Apoptosis Induction | 30 μM 10-HDA for 24h | Increased apoptotic cells | 42.49% | <0.05 | [2] |
| A549 (Human Lung Cancer) | Cytotoxicity | 10-HDA | IC50 | 22.68 μM | - | [2] |
| NCI-H460 (Human Lung Cancer) | Cytotoxicity | 10-HDA | IC50 | 44.03 μM | - | [2] |
| NCI-H23 (Human Lung Cancer) | Cytotoxicity | 10-HDA | IC50 | 44.79 μM | - | [2] |
| SU-DHL-2 (Human Lymphoma) | Cytotoxicity | 10-HDA for 24h | IC50 | 496.8 μg/mL | - | [3] |
| LO2 (Normal Human Liver) | Cytotoxicity | 10-HDA for 24h | IC50 | ~1000 μg/mL | - | [3] |
| HSF (Human Skin Fibroblasts) | Cytotoxicity | 10-HDA for 24h | IC50 | >1000 μg/mL | - | [3] |
| B16F1 Melanoma Cells | Melanogenesis Inhibition | 1 mM 10-HDA | Reduction in cellular tyrosinase activity | 28 ± 2.4% | <0.01 | [4] |
| B16F1 Melanoma Cells | Melanogenesis Inhibition | 1 mM 10-HDA | Reduction in cellular melanin synthesis | 40.4 ± 3.0% | <0.001 | [4] |
| Osteoclasts | FFAR4 Activation | 10-HDA | EC50 | 1.025 mM | - | [5] |
Table 2: In Vivo Efficacy of 10-HDA
| Animal Model | Disease Model | Treatment | Outcome | Quantitative Value | p-value | Citation |
| C. elegans (N2 wild type) | Lifespan Extension | 20 mM DL-βHB (structurally related to 10-HDA) | Increased mean lifespan | 26% | - | [6] |
| C. elegans (N2 wild type, fed live E. coli) | Lifespan Extension | 20 mM DL-βHB | Increased mean lifespan | 14% | - | [6] |
| Ovariectomized Mice | Bone Loss | Oral administration of 10-HDA | Attenuated bone resorption | - | - | [7] |
Key Signaling Pathways Modulated by 10-HDA
10-HDA exerts its therapeutic effects by modulating several critical signaling pathways involved in aging and disease pathogenesis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, a key driver of many age-related diseases. 10-HDA has been shown to inhibit the activation of NF-κB.[7] This inhibition is mediated, at least in part, through the free fatty acid receptor 4 (FFAR4). The binding of 10-HDA to FFAR4 on osteoclasts inhibits the RANKL-induced activation of NF-κB signaling, leading to a reduction in the expression of downstream inflammatory mediators.[5][7]
Caption: 10-HDA mediated inhibition of the NF-κB signaling pathway.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial energy sensor that plays a key role in cellular metabolism and longevity. Activation of AMPK is associated with beneficial effects on age-related metabolic diseases. 10-HDA has been shown to activate AMPK, which is mediated by the upstream kinase Ca²⁺/calmodulin-dependent kinase kinase β (CaMKKβ).[8] This activation is independent of changes in the AMP:ATP ratio.
Caption: Activation of the AMPK signaling pathway by 10-HDA.
Target of Rapamycin (TOR) Signaling Pathway
The TOR signaling pathway is a highly conserved pathway that regulates cell growth, proliferation, and survival. Inhibition of TOR signaling has been shown to extend lifespan in various organisms. In C. elegans, 10-HDA extends lifespan through a mechanism that is dependent on the TOR signaling pathway and mimics dietary restriction.[9]
References
- 1. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-beta-hydroxybutyrate extends lifespan in C. elegans | Aging [aging-us.com]
- 7. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 10-Hydroxy-2-decenoic acid, a unique medium-chain fatty acid, activates 5'-AMP-activated protein kinase in L6 myotubes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Royal Jelly using High-Performance Liquid Chromatography (HPLC)
Introduction
Royal jelly, a secretion from the glands of young worker bees, is a complex substance renowned for its nutritional and potential therapeutic properties. A key indicator of its quality and authenticity is the concentration of trans-10-hydroxy-2-decenoic acid (10-HDA), a unique unsaturated fatty acid not found in other bee products.[1][2] Accurate and reliable quantification of 10-HDA is therefore crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the determination of 10-HDA in royal jelly samples using reverse-phase high-performance liquid chromatography (RP-HPLC), a widely accepted and robust analytical technique.[1][3]
The methods outlined below cover sample preparation for both fresh royal jelly and lyophilized powder, detailed chromatographic conditions, and method validation parameters, presenting a comprehensive guide for laboratory application.
Experimental Protocols
Protocol 1: Analysis of 10-HDA in Royal Jelly Cream and Lyophilized Powder
This protocol is adapted from a validated method for the routine analysis of 10-HDA in different forms of royal jelly.[4]
1. Materials and Reagents
-
10-HDA standard (purity ≥ 98%)
-
Methyl 4-hydroxybenzoate (internal standard)
-
Absolute ethanol
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
Royal jelly samples (cream or lyophilized powder)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Analytical balance
-
Volumetric flasks (50 mL)
-
Syringe filters (0.45 µm and 0.2 µm nylon)
-
Sonicator
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (10-HDA): Accurately weigh and dissolve an appropriate amount of 10-HDA standard in absolute ethanol to prepare a stock solution. From this, create a series of working standard solutions with concentrations ranging from 0.1 to 160 µg/mL.[4]
-
Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of methyl 4-hydroxybenzoate in absolute ethanol.[4]
-
Sample Preparation (Royal Jelly Cream):
-
Allow cold samples to equilibrate to room temperature for 1 hour and homogenize.[4]
-
Accurately weigh approximately 0.5 g of the homogenized royal jelly cream into a 50 mL volumetric flask.[4]
-
Add the internal standard solution and bring to volume with absolute ethanol.
-
Sonicate the mixture for 30 minutes to ensure complete dissolution.[1]
-
Filter the solution sequentially through 0.45 µm and 0.2 µm syringe filters.[1]
-
-
Sample Preparation (Lyophilized Royal Jelly Powder):
-
Accurately weigh approximately 0.15 g of the lyophilized powder into a 50 mL volumetric flask.[4]
-
Follow the same procedure as for the royal jelly cream (steps 3-5).
-
4. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Nova-pak C18[4] or Zorbax Eclipse XDB-C18 (150 x 4.6 mm)[1] |
| Mobile Phase | Methanol, water, and phosphoric acid (55:45:2.7, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 215 nm[1] |
| Injection Volume | 3 µL[1] |
| Column Temperature | 25°C[1] |
| Run Time | 10 minutes[1] |
Data Presentation
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods for 10-HDA quantification.
Table 1: Method Validation Parameters
| Parameter | Royal Jelly Cream | Lyophilized Powder | Reference |
| Average Recovery | 95.0–99.2% | 98.0–100.0% | [4] |
| RSD of Recovery | 1.3–2.1% | 1.6–3.0% | [4] |
| Limit of Detection (LOD) | 0.5 mg/kg[4] or 0.05 µg/mL[1] | 0.5 mg/kg[4] or 0.05 µg/mL[1] | |
| Limit of Quantification (LOQ) | 1.5 mg/kg[4] or 0.25 µg/mL[1] | 1.5 mg/kg[4] or 0.25 µg/mL[1] |
Table 2: Typical 10-HDA Concentrations in Royal Jelly Products
| Product Type | 10-HDA Concentration Range | Reference |
| Pure Royal Jelly Cream | 1.26% to 2.21%[4] | |
| Lyophilized Royal Jelly Powder | 3.01% to 6.19%[4] | |
| Royal Jelly Supplements | 0.43% to 6.28%[1] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of 10-HDA in royal jelly samples using HPLC.
Caption: Workflow for 10-HDA quantification in royal jelly by HPLC.
References
Application Notes: Extraction, Purification, and Analysis of Royal Jelly Acid (10-HDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal Jelly, a secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera), is a complex substance renowned for its nutritional and pharmacological properties.[1][2] A key bioactive component, unique to Royal Jelly, is trans-10-hydroxy-2-decenoic acid (10-HDA), also known as Royal Jelly acid.[2][3] This unsaturated fatty acid is a critical marker for the quality and authenticity of Royal Jelly and is credited with many of its biological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and anti-tumor effects.[3][4][5]
These application notes provide detailed protocols for the extraction, purification, and quantification of 10-HDA from Royal Jelly. Additionally, they explore the key signaling pathways modulated by this fatty acid, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Overview
The concentration of 10-HDA can vary depending on the source and processing of the Royal Jelly. High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurate quantification due to its sensitivity, precision, and the simplicity of sample preparation.[6][7]
Table 1: Typical Concentration of 10-HDA in Royal Jelly
| Royal Jelly Type | 10-HDA Concentration Range (%) | Reference |
| Pure/Fresh Royal Jelly | 1.26 - 2.21 | [8] |
| Pure Royal Jelly Creams | 1.85 - 2.18 | [6] |
| Lyophilized (Freeze-Dried) Powder | 3.01 - 6.28 | [8] |
Table 2: Performance Characteristics of a Validated HPLC Method for 10-HDA Quantification
| Parameter | Value | Reference |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm) | [6] |
| Mobile Phase | Methanol, Water, and Phosphoric Acid (e.g., 55:45:2.7, v/v/v) | [2][6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | 210 - 215 nm | [6] |
| Limit of Detection (LOD) | 0.048 - 0.05 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.145 - 0.25 µg/mL | [6] |
| Recovery Rate | 97.4 - 105.9% | [6] |
| Repeatability (RSD) | < 0.46% |
Experimental Workflow
The overall process for isolating and analyzing 10-HDA involves initial extraction from the raw Royal Jelly matrix, followed by purification to remove other lipids and impurities, and finally, analysis and quantification.
Caption: General workflow for 10-HDA extraction, purification, and analysis.
Experimental Protocols
Protocol 1: Extraction using Macroporous Adsorption Resin
This method is suitable for large-scale production due to its simplicity and high recovery rate.[9]
Materials:
-
Fresh or lyophilized Royal Jelly
-
95% Ethanol
-
Deionized Water
-
Macroporous Adsorption Resin (e.g., X-5)
-
Chromatography column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Sample Preparation: Dissolve Royal Jelly in 95% ethanol (e.g., a 1:3 w/v ratio).[9]
-
Ultrasonic Extraction: Sonicate the mixture for 15-30 minutes to ensure complete dissolution of 10-HDA.[6][9]
-
Centrifugation: Centrifuge the solution (e.g., at 3000 r/min for 5 minutes) and collect the supernatant.[9]
-
Dilution: Dilute the supernatant with deionized water.
-
Adsorption: Add the macroporous resin to the diluted extract and shake (e.g., at 150 r/min) for 3-4 hours to allow for static adsorption of 10-HDA onto the resin.[9]
-
Column Packing: Pack the resin into a chromatography column.
-
Elution of Impurities: First, wash the column with 20% ethanol to elute impurities.[9]
-
Elution of 10-HDA: Perform a dynamic desorption using 75-95% ethanol to elute the bound 10-HDA. Collect the eluant.[9]
-
Concentration: Concentrate the collected desorption solution using a rotary evaporator.
-
Drying: Freeze-dry the concentrated sample to obtain a white mass of 10-HDA with a purity that can exceed 92.5%.[9]
Protocol 2: Extraction by Solvent Partitioning & Silica Gel Chromatography
This protocol is a classic laboratory method for isolating free fatty acids.[10]
Materials:
-
Fresh Royal Jelly, stored at -80°C
-
Chloroform
-
Methanol
-
Hexane
-
0.1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
TLC plates
-
Rotary evaporator
Procedure:
-
Lipid Extraction: Thaw and weigh the Royal Jelly sample. Add chloroform at a 1:10 (w/v) ratio and stir for 30 minutes. Filter the mixture and collect the filtrate.[10]
-
Phase Separation: Add methanol to the filtrate at a 1:5 (v/v) ratio and stir for 30 minutes to create a two-phase system. Collect the upper phase containing the lipid fraction.[10]
-
Fatty Acid Isolation: Add hexane to the collected upper phase at a 1:5 (v/v) ratio and stir. Collect the new upper phase which contains the free fatty acids, including 10-HDA.[10]
-
Neutralization & Acidification: Neutralize the fatty acid fraction with 0.1 M NaOH. Subsequently, acidify the solution to a pH of 3-4 using 1 M HCl.[10]
-
Purification Pre-step: Extract the acidified solution with chloroform to remove impurities. Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.[10]
-
Silica Gel Chromatography: Dissolve the resulting residue in a minimal amount of chloroform and apply it to a silica gel column.[10]
-
Gradient Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).[10]
-
Fraction Collection: Collect the fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing 10-HDA.[10]
-
Final Concentration: Combine the 10-HDA-rich fractions and concentrate them using a rotary evaporator to yield the purified compound.[10]
Protocol 3: Purification by Preparative HPLC
For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended following initial extraction.[11]
Materials:
-
Crude 10-HDA extract
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Semi-preparative or preparative C18 or C8 column[11]
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude 10-HDA extract in the mobile phase (e.g., a mixture of methanol and water).
-
Chromatography: Inject the sample into the preparative HPLC system.
-
Separation: Use an isocratic or gradient separation protocol with methanol and water to separate 10-HDA from remaining impurities.[11]
-
Fraction Collection: Monitor the separation with a UV detector (at 210-215 nm) and collect the fraction corresponding to the 10-HDA peak.
-
Purity Confirmation: Re-analyze a small portion of the collected fraction using an analytical HPLC system to confirm purity.
-
Lyophilization: Freeze-dry the purified fraction to obtain 10-HDA as a solid powder for storage.[11]
Biological Activity and Key Signaling Pathways
10-HDA exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.
Anti-inflammatory Signaling
10-HDA has demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF-κB pathway.[1][5] In inflammatory conditions, stimuli like lipopolysaccharides (LPS) can activate this pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[4][5][12]
References
- 1. Royal Jelly: Biological Action and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 4. This compound: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Royal jelly: a predictive, preventive and personalised strategy for novel treatment options in non-communicable diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apiservices.biz [apiservices.biz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound: preparation, metabolism and therapeutic potential [frontiersin.org]
Application Notes: Investigating the Anti-Cancer Properties of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Vitro
Introduction 10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has demonstrated significant pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] Its potential as an anti-cancer agent is a subject of growing interest, with studies showing its efficacy against various cancer cell lines, including those from lung, liver, colon, and lymphoma cancers.[3][4] These notes provide an overview of the applications of 10-HDA in cancer cell line research, summarizing its cytotoxic effects and detailing the experimental protocols to study its mechanism of action.
Mechanism of Action 10-HDA exerts its anti-cancer effects through multiple mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death). In human lung cancer (A549) and hepatoma (HepG2) cells, 10-HDA has been shown to trigger mitochondrial-mediated apoptosis.[1][5][6] This involves the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6] Furthermore, 10-HDA can induce cell cycle arrest, typically at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][6]
The compound also modulates key cellular signaling pathways. In A549 cells, 10-HDA induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent regulation of the MAPK, STAT3, and NF-κB signaling pathways.[7] In human colon cancer cells (WiDr), 10-HDA exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8, and inhibiting the NF-κB pathway.[5][8]
Data Presentation
Table 1: Cytotoxicity of 10-HDA in Various Cancer and Normal Cell Lines
| Cell Line | Cancer Type / Origin | IC50 / CC50 Value | Selective Toxicity Noted | Reference |
|---|---|---|---|---|
| Cancer Cell Lines | ||||
| HepG2 | Human Hepatoma | 59.6 µg/mL | Yes | [5] |
| A549 | Human Lung Carcinoma | 22.68 µM | Yes | [1][9] |
| NCI-H460 | Human Lung Carcinoma | 44.03 µM | Yes | [1][9] |
| NCI-H23 | Human Lung Carcinoma | 44.79 µM | Yes | [1][9] |
| SU-DHL-2 | Human B-cell Lymphoma | 496.8 µg/mL | Yes | [3][4] |
| WiDr | Human Colon Adenocarcinoma | ~3 mM (82.8% inhibition) | Not specified | [8] |
| Ehrlich Carcinoma | Murine Mammary Adenocarcinoma | 1.5 mg/mL (inhibited tumor formation) | Not specified | [1][9] |
| Normal Cell Lines | ||||
| THLE-3 | Normal Human Liver Epithelial | 106.4 µg/mL | N/A | [5] |
| IMR90 | Normal Human Lung Fibroblasts | No significant cytotoxicity | N/A | [1][9] |
| LO2 | Normal Human Liver | ~1000 µg/mL | N/A | [3][4] |
| HSF | Normal Human Fibroblasts | >1000 µg/mL | N/A |[3][4] |
Table 2: Pro-Apoptotic Effects of 10-HDA on HepG2 Human Hepatoma Cells
| Parameter | Effect of 10-HDA Treatment | Reference |
|---|---|---|
| Apoptosis Rate | ||
| Necrotic Cells | Increased from 0.94% to 9.7% (at ½ CC50) | [5][6] |
| Apoptotic Cells | Increased from 0.94% to 27.6% (at ½ CC50) | [5][6] |
| Gene Expression | ||
| Caspase-3 | Significantly elevated | [5][6] |
| Bax | Significantly elevated | [5][6] |
| miR-34a | Significantly elevated | [5][6] |
| Bcl-2 | Significantly reduced | [5][6] |
| Protein Expression | ||
| Caspase-3 | Markedly elevated | [5][6][10] |
| PARP | Markedly elevated | [5][6][10] |
| Bax | Markedly elevated | [5][6][10] |
| Bcl-2 | Markedly reduced |[10] |
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for studying 10-HDA effects on cancer cells.
Caption: 10-HDA signaling in A549 lung cancer cells.[7]
Caption: Anti-inflammatory pathway of 10-HDA in WiDr colon cancer cells.[8]
Caption: Mitochondrial-mediated apoptosis induced by 10-HDA.[5][6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay This protocol is used to determine the cytotoxic effects of 10-HDA and calculate its half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of 10-HDA in culture medium. Remove the old medium from the wells and add 100 µL of the 10-HDA dilutions. Include untreated wells as a control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of 10-HDA concentration to determine the IC50/CC50 value using non-linear regression.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10]
-
Cell Preparation: Seed cells in 6-well plates and treat with 10-HDA (e.g., at ½ CC50 and CC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Protein Expression Analysis by Western Blot This protocol is used to measure changes in the expression levels of key proteins involved in apoptosis and signaling pathways (e.g., Caspase-3, Bax, Bcl-2, p-STAT3).[5][10]
-
Protein Extraction: Treat cells with 10-HDA, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like α-tubulin or β-actin.
References
- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anti-cancer-effects-of-queen-bee-acid-10-hydroxy-2-decenoic-acid-and-its-cellular-mechanisms-against-human-hepatoma-cells - Ask this paper | Bohrium [bohrium.com]
- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]
- 6. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In Vivo Experimental Design for 10-Hydroxy-2-Decenoic Acid: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for In Vivo Studies of 10-Hydroxy-2-Decenoic Acid (10-HDA) Released for Researchers in Drug Development
This document provides detailed application notes and protocols for the in vivo experimental design of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 10-HDA across various physiological and pathological conditions.
10-HDA has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, immunomodulatory, neuroprotective, anti-diabetic, and anti-tumor properties.[1][2][3][4] This document outlines established in vivo models and detailed experimental protocols to facilitate further research into its mechanisms of action and therapeutic efficacy.
Biological Activities and Mechanisms of Action
10-HDA exerts its effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for designing targeted in vivo studies.
-
Anti-inflammatory and Immunomodulatory Effects: 10-HDA has been shown to modulate inflammatory responses. It can inhibit the production of pro-inflammatory cytokines and mediators.[1] This is partly achieved by influencing the NF-κB signaling pathway.[5]
-
Metabolic Regulation: In models of type 2 diabetes, 10-HDA has been demonstrated to improve glucose tolerance and insulin sensitivity.[6][7] These effects are linked to the activation of the AMP-activated protein kinase (AMPK) and PI3K/AKT signaling pathways, which are central regulators of metabolism.[6][7]
-
Neuroprotective Properties: Studies have indicated that 10-HDA can offer protection against ischemic stroke-related brain damage, suggesting its potential in neurological disorders.[8]
-
Anti-tumor Activity: 10-HDA has shown promise in inhibiting the growth of certain tumors, such as Ehrlich solid tumors in mice.[2][3]
General In Vivo Experimental Workflow
A generalized workflow for in vivo studies of 10-HDA is presented below. This can be adapted based on the specific research question and animal model.
Caption: General workflow for in vivo experiments with 10-HDA.
Experimental Protocols
Detailed protocols for selected in vivo models are provided below. These should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of 10-HDA for In Vivo Administration
Materials:
-
10-Hydroxy-2-decenoic acid (purity >98%)
-
Vehicle (e.g., 25% ethanol, saline, or corn oil)
-
Sonicator (optional)
-
Sterile tubes and syringes
Protocol:
-
Weigh the required amount of 10-HDA powder based on the desired dosage and the number of animals.
-
In a sterile tube, add the appropriate volume of the chosen vehicle. One study successfully used 25% ethanol as a vehicle for oral gavage in mice.[6]
-
Gradually add the 10-HDA powder to the vehicle while vortexing or stirring to ensure proper mixing.
-
If 10-HDA does not fully dissolve, sonicate the suspension in a water bath until a homogenous mixture is achieved.
-
Prepare fresh formulations daily to ensure stability and prevent degradation.
Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the anti-inflammatory properties of 10-HDA.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
10-HDA formulation
-
Mice (e.g., C57BL/6)
Protocol:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Randomly divide the mice into groups (e.g., Vehicle control, LPS + Vehicle, LPS + 10-HDA low dose, LPS + 10-HDA high dose).
-
Administer the 10-HDA formulation or vehicle via oral gavage for a pre-determined period (e.g., 7-14 days) before LPS challenge.
-
On the day of the experiment, inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.) to induce systemic inflammation.[9]
-
Monitor the animals for signs of endotoxemia.
-
At a specified time point post-LPS injection (e.g., 4-6 hours), collect blood and tissues (e.g., liver, spleen, lungs) for analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA) and histological examination.
Model 2: Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice
This model is suitable for investigating the anti-diabetic effects of 10-HDA.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
10-HDA formulation
-
Mice (e.g., C57BL/6 or BALB/c)
-
Glucometer and test strips
Protocol:
-
Acclimatize male mice (8-10 weeks old) for one week.
-
To induce diabetes, administer a single high dose of STZ (e.g., 150 mg/kg, i.p.) or multiple low doses (e.g., 50 mg/kg, i.p., for 5 consecutive days).[2][10] STZ should be freshly dissolved in cold citrate buffer immediately before injection.
-
Monitor blood glucose levels 48-72 hours after the final STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Randomly assign diabetic mice to treatment groups (e.g., Diabetic control, Diabetic + 10-HDA).
-
Administer 10-HDA or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).[5]
-
Monitor body weight and blood glucose levels regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and collect blood and pancreas for insulin measurement and histological analysis.[6]
Model 3: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
This model is used to assess the neuroprotective effects of 10-HDA.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (4-0) with a silicone-coated tip
-
10-HDA formulation
-
Rats (e.g., Sprague-Dawley or Wistar)
Protocol:
-
Acclimatize male rats (250-300 g) for at least one week.
-
Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump and insert the silicone-coated nylon filament.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.[6]
-
After a specific occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer 10-HDA or vehicle at the onset of reperfusion or as per the study design.
-
Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) post-MCAO.
-
At the end of the experiment, euthanize the animals and perfuse the brains. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.[4]
Model 4: Ehrlich Solid Tumor Model in Mice
This model is used to evaluate the anti-tumor properties of 10-HDA.
Materials:
-
Ehrlich ascites carcinoma (EAC) cells
-
Sterile saline
-
10-HDA formulation
-
Mice (e.g., Swiss albino)
Protocol:
-
Acclimatize female Swiss albino mice for one week.
-
Induce solid tumors by injecting EAC cells (e.g., 2.5 x 10^6 cells in 0.2 mL saline) subcutaneously or intramuscularly into the right thigh of the mice.[11][12]
-
Palpable tumors typically develop within 7-10 days.
-
Once tumors are established, randomize the mice into treatment groups (e.g., Tumor control, Tumor + 10-HDA).
-
Administer 10-HDA or vehicle daily via oral gavage. Dosages of 2.5 and 5 mg/kg have been previously used.[13]
-
Monitor tumor volume, body weight, and overall health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume should be recorded. Tissues can be collected for histological and molecular analysis (e.g., expression of apoptotic markers like Bax and Bcl-2).[13]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from in vivo studies of 10-HDA.
Table 1: Anti-Diabetic Effects of 10-HDA in KK-Ay Mice [6]
| Parameter | Vehicle-Treated | 10-HDA-Treated (3 mg/kg) | P-value |
| Fasting Blood Glucose (mg/dL) | |||
| 0 min (OGTT) | ~180 | ~130 | 0.0045 |
| Glucose AUC (mg/dL*min) | 58,090 ± 1,802 | 47,193 ± 2,587 | 0.011 |
| Fasting Insulin (ng/mL) | ~12 | ~6 | 0.032 |
| HOMA-IR | 5.14 ± 0.68 | 2.08 ± 0.29 | 0.0036 |
Table 2: Anti-Tumor Effects of 10-HDA on Ehrlich Solid Tumor in Mice [13]
| Treatment Group | Tumor Weight (g) | Tumor Inhibition Rate (%) |
| EST Control | 2.66 ± 0.18 | - |
| EST + 10-HDA (2.5 mg/kg) | 1.67 ± 0.14 | 37.2 |
| EST + 10-HDA (5 mg/kg) | 1.12 ± 0.11 | 57.7 |
| EST + Cyclophosphamide (CP) | 1.08 ± 0.12 | 59.3 |
| EST + CP + 10-HDA (2.5 mg/kg) | 0.53 ± 0.09 | 80.1 |
| EST + CP + 10-HDA (5 mg/kg) | 0.27 ± 0.06 | 89.7 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by 10-HDA.
Caption: 10-HDA activates the PI3K/AKT pathway.
Caption: 10-HDA inhibits the NF-κB signaling pathway.
Caption: 10-HDA activates the AMPK signaling pathway.
Conclusion
These application notes and protocols provide a framework for conducting robust in vivo studies on 10-hydroxy-2-decenoic acid. By utilizing standardized models and detailed methodologies, researchers can contribute to a deeper understanding of the therapeutic potential of this promising natural compound. It is imperative that all animal experiments are conducted ethically and in compliance with relevant regulations.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diacomp.org [diacomp.org]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 10. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.11. Biodistribution Study [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Synthesis of 10-Hydroxy-2-Decenoic Acid (10-HDA) for Research Applications: A Detailed Guide
An in-depth guide for researchers, scientists, and drug development professionals on the chemical and biosynthetic synthesis of 10-hydroxy-2-decenoic acid (10-HDA). This document provides detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to facilitate the production and application of 10-HDA for research purposes.
Introduction
10-Hydroxy-2-decenoic acid (10-HDA) is a naturally occurring fatty acid found exclusively in royal jelly, the nutrient-rich secretion of worker honeybees. It is the principal active component of royal jelly and has garnered significant scientific interest due to its diverse pharmacological activities. Research has demonstrated that 10-HDA possesses anti-inflammatory, antitumor, antimicrobial, and immunomodulatory properties. These biological activities have spurred interest in its potential therapeutic applications, making the reliable synthesis of 10-HDA crucial for further research and drug development.
This document provides comprehensive application notes and detailed protocols for the chemical and biosynthetic synthesis of 10-HDA, tailored for a research environment.
Chemical Synthesis of 10-HDA
The chemical synthesis of 10-HDA can be achieved through various routes. Here, we detail two common and effective methods: a multi-step synthesis commencing from 1,8-octanediol and a one-pot oxidation-Wittig reaction.
Multi-Step Synthesis from 1,8-Octanediol
This synthetic route involves a four-step process: bromination, oxidation, Wittig reaction, and hydrolysis.
Experimental Protocol:
Step 1: Synthesis of 8-bromo-1-octanol
-
In a reaction flask, combine 1,8-octanediol (1.0 mol), hydrobromic acid (1.2 mol), and a catalytic amount of a suitable phase transfer catalyst in toluene.
-
Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1-octanol.
Step 2: Synthesis of 8-bromooctanal
-
Dissolve 8-bromo-1-octanol (1.0 mol) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.2 mol) portion-wise to the solution while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 8-bromooctanal.
Step 3: Synthesis of (2E)-10-bromo-2-decenoic acid ethyl ester (Wittig Reaction)
-
To a solution of triethyl phosphonoacetate (1.1 mol) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 mol) at 0 °C.
-
Stir the mixture for 30 minutes to form the ylide.
-
Add a solution of 8-bromooctanal (1.0 mol) in THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2E)-10-bromo-2-decenoic acid ethyl ester.
Step 4: Synthesis of 10-hydroxy-2-decenoic acid (10-HDA)
-
Dissolve (2E)-10-bromo-2-decenoic acid ethyl ester (1.0 mol) in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide (3.0 mol) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-HDA.
| Step | Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1,8-octanediol | Hydrobromic acid, Phase transfer catalyst | Toluene | 8-12 | Reflux | ~90 |
| 2 | 8-bromo-1-octanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 2-4 | Room Temp | ~85 |
| 3 | 8-bromooctanal | Triethyl phosphonoacetate, Sodium hydride | Tetrahydrofuran | 12-16 | 0 to Room Temp | ~75 |
| 4 | (2E)-10-bromo-2-decenoic acid ethyl ester | Sodium hydroxide, Hydrochloric acid | Ethanol/Water | 4-6 | Reflux | ~90 |
One-Pot Tandem Oxidation-Wittig Synthesis
This streamlined approach combines the oxidation of 1,8-octanediol and the subsequent Wittig reaction into a single pot, improving efficiency.[1]
Experimental Protocol:
-
To a stirred solution of 1,8-octanediol (1.0 eq) in a suitable solvent like dichloromethane, add an oxidizing agent such as manganese dioxide (MnO2) (10 eq).
-
Add the Wittig reagent, (ethoxycarbonylmethylene)triphenylphosphorane (1.25 eq), to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove the solid oxidant and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude ethyl 10-hydroxy-2-decenoate can be purified by column chromatography.
-
For the final hydrolysis step to obtain 10-HDA, dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide and stir at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield 10-HDA.
| Reaction | Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| One-Pot Oxidation-Wittig | 1,8-octanediol | MnO2, (Ethoxycarbonylmethylene)triphenylphosphorane | Dichloromethane | 24-48 | Reflux | ~70-80 (for the ester) |
| Hydrolysis | Ethyl 10-hydroxy-2-decenoate | Sodium hydroxide, Hydrochloric acid | Ethanol/Water | 2-4 | Room Temp | >90 |
Biosynthesis of 10-HDA using Engineered E. coli
As an alternative to chemical synthesis, biosynthetic methods offer an environmentally friendly approach to 10-HDA production. This protocol outlines a two-step whole-cell catalysis process using genetically engineered Escherichia coli.[2][3]
Experimental Protocol:
Step 1: Conversion of Decanoic Acid to trans-2-Decenoic Acid
-
Culture recombinant E. coli expressing the necessary enzymes for the modified β-oxidation pathway in a suitable growth medium.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Permeabilize the cells using a reagent like Triton X-100 to facilitate substrate and product transport.
-
Add decanoic acid as the substrate to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for approximately 9 hours.[2]
-
Monitor the production of trans-2-decenoic acid using GC-MS or HPLC.
Step 2: Conversion of trans-2-Decenoic Acid to 10-HDA
-
Culture a second strain of recombinant E. coli expressing a P450 terminal hydroxylase.
-
Induce protein expression as in Step 1.
-
Harvest and resuspend the cells in a reaction buffer.
-
Add the supernatant containing trans-2-decenoic acid from Step 1 to this cell suspension.
-
Incubate the mixture under appropriate conditions to allow for the hydroxylation reaction.
-
The final product, 10-HDA, can be extracted from the reaction mixture and purified.
| Step | Substrate | Engineered E. coli Strain | Key Enzyme(s) | Conversion Rate/Yield |
| 1 | Decanoic Acid | Strain with modified β-oxidation pathway | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | ~93% conversion to trans-2-decenoic acid[2] |
| 2 | trans-2-Decenoic Acid | Strain expressing P450 hydroxylase | CYP153A family enzyme | Final 10-HDA yield of ~486.5 mg/L[2] |
Purification and Analysis of 10-HDA
Purification:
The synthesized crude 10-HDA can be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system such as ethanol/water can be used. For column chromatography, silica gel is a common stationary phase with a gradient of ethyl acetate in hexane as the mobile phase.
Analysis:
The purity and identity of the synthesized 10-HDA should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.1 v/v/v), adjusted to an acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Expected Retention Time: Varies depending on the exact conditions, but typically in the range of 5-10 minutes.
Application of 10-HDA in Research
10-HDA has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.
Signaling Pathways Modulated by 10-HDA
-
MAPK Pathway: 10-HDA can influence the phosphorylation of key kinases in the MAPK pathway, such as JNK, p38, and ERK.
-
NF-κB Pathway: It has been shown to inhibit the activation of NF-κB, a critical regulator of the inflammatory response.[4]
-
STAT3 Pathway: 10-HDA can modulate the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis.
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, can be influenced by 10-HDA.
-
TOR Pathway: 10-HDA has been implicated in modulating the Target of Rapamycin (TOR) signaling pathway, which is involved in cell growth and aging.[5]
Caption: A simplified workflow for the multi-step chemical synthesis of 10-HDA.
Experimental Workflow for Cell Culture Studies
This workflow provides a general outline for investigating the effects of 10-HDA on cultured cells.
-
Cell Culture: Maintain the desired cell line in the appropriate growth medium and conditions.
-
10-HDA Treatment: Prepare a stock solution of 10-HDA in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentrations in the cell culture medium. Treat the cells for various time points.
-
Cell Viability Assay: Assess the effect of 10-HDA on cell viability using assays such as MTT or WST-1.
-
Apoptosis and Cell Cycle Analysis: Investigate the induction of apoptosis using techniques like Annexin V/PI staining and flow cytometry. Analyze the cell cycle distribution by propidium iodide staining and flow cytometry.
-
Western Blot Analysis: Examine the effect of 10-HDA on the expression and phosphorylation of key proteins in the signaling pathways of interest (e.g., MAPK, NF-κB, AKT).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to study the effect of 10-HDA on the mRNA levels of target genes.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 10-Hydroxy-2-Decenoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 10-hydroxy-2-decenoic acid (10-HDA) in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the role of 10-HDA in key signaling pathways, offering a comprehensive resource for its application as an analytical standard in research and development.
Introduction to 10-Hydroxy-2-Decenoic Acid (10-HDA)
10-Hydroxy-2-decenoic acid is a naturally occurring fatty acid and the principal active component of royal jelly, a secretion from the hypopharyngeal and mandibular glands of worker honeybees.[1][2] Its unique chemical structure and biological activities have garnered significant interest in the scientific community. As the primary lipid component in royal jelly, 10-HDA is a crucial marker for determining the quality and authenticity of royal jelly products.[1] Beyond its role as a quality marker, 10-HDA exhibits a range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a molecule of interest for drug development and therapeutic applications.[3]
Analytical Methodologies for 10-HDA Quantification
Accurate and precise quantification of 10-HDA is essential for quality control of royal jelly products and for pharmacokinetic and pharmacodynamic studies in drug development. The following sections detail validated analytical methods for the determination of 10-HDA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of 10-HDA, particularly in royal jelly and related products.[1][4][5]
Objective: To quantify the concentration of 10-HDA in royal jelly samples using a validated HPLC-UV method.
Materials:
-
10-HDA analytical standard
-
Methyl 4-hydroxybenzoate (MHB) or α-naphthol (internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Royal jelly sample
-
Syringe filters (0.2 µm and 0.45 µm nylon)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Sonicator
-
HPLC system with a UV detector and a C18 reversed-phase column
Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution (100 µg/mL MHB): Accurately weigh 10 mg of methyl 4-hydroxybenzoate and dissolve it in a 50:50 (v/v) mixture of methanol and water in a 100 mL volumetric flask. Sonicate to dissolve completely and make up to the mark with the same solvent.[1]
-
10-HDA Stock Solution (160 µg/mL): Accurately weigh 16 mg of 10-HDA analytical standard and dissolve it in a 50:50 (v/v) mixture of methanol and water in a 100 mL volumetric flask.[1] Sonicate to ensure complete dissolution and fill to the mark.[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the 10-HDA stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 µg/mL to 160 µg/mL.[6] To each calibration standard, add an equal volume of the 100 µg/mL MHB internal standard solution.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the royal jelly sample into a 25 mL volumetric flask.[1]
-
Add a 50:50 (v/v) mixture of methanol and water and sonicate for at least 30 minutes to ensure complete extraction of 10-HDA.[1]
-
Allow the solution to cool to room temperature and then make up to the mark with the same solvent.
-
Filter the sample solution sequentially through 0.45 µm and 0.2 µm nylon syringe filters.[1]
-
Mix an equal volume of the filtered sample solution with the 100 µg/mL MHB internal standard solution.[1]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 215 nm[1] |
| Injection Volume | 3 µL[1] |
| Run Time | 10 minutes[1] |
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of 10-HDA to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of 10-HDA in the royal jelly sample by interpolating the peak area ratio of the sample on the calibration curve.
Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 0.1 - 160 µg/mL[1] |
| Recovery | 97.4% - 105.9%[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[1] |
| Relative Standard Deviation (RSD) | 2.4% - 3.4%[1] |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for 10-HDA analysis by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing 10-HDA in complex biological matrices such as plasma and serum, which is critical for preclinical and clinical drug development.
Objective: To quantify the concentration of 10-HDA in human plasma samples using a validated LC-MS/MS method.
Materials:
-
10-HDA analytical standard
-
10-HDA-d3 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer
Standard and Sample Preparation:
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of 10-HDA-d3 in a 50:50 (v/v) mixture of acetonitrile and water.
-
10-HDA Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-HDA and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare calibration standards in blank human plasma by spiking with appropriate volumes of the 10-HDA stock solution to achieve a concentration range of 1-1000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | 10-HDA: m/z 185.1 -> 125.1; 10-HDA-d3: m/z 188.1 -> 128.1 |
| Collision Energy | Optimized for each transition |
Data Analysis: Quantify 10-HDA using the peak area ratio of the analyte to the internal standard against the calibration curve.
Method Validation Parameters: Method validation should be performed according to regulatory guidelines and typically includes the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Workflow for LC-MS/MS Analysis of 10-HDA in Plasma
Caption: Workflow for 10-HDA analysis in plasma by LC-MS/MS.
Biological Activity and Signaling Pathways of 10-HDA
10-HDA has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for drug development professionals exploring the therapeutic potential of 10-HDA.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes. 10-HDA has been shown to modulate the MAPK pathway by increasing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Caption: Modulation of the MAPK pathway by 10-HDA.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway plays a central role in inflammation and immunity. 10-HDA has been demonstrated to inhibit NF-κB signaling.[7] It achieves this by increasing the expression of I-κB, an inhibitor of NF-κB, which in turn decreases the levels of active NF-κB.[1]
Caption: Inhibition of the NF-κB pathway by 10-HDA.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
STAT3 is a transcription factor involved in cell proliferation, survival, and differentiation. 10-HDA has been shown to decrease the phosphorylation of STAT3, thereby inhibiting its activity.[1]
Caption: Inhibition of the STAT3 pathway by 10-HDA.
Conclusion
10-Hydroxy-2-decenoic acid is a versatile molecule with significant applications as an analytical standard for quality control and as a compound of interest in pharmaceutical research. The detailed HPLC-UV and LC-MS/MS protocols provided herein offer robust methods for its accurate quantification. Furthermore, the elucidation of its interactions with key cellular signaling pathways provides a foundation for further investigation into its therapeutic potential. These application notes serve as a valuable resource for scientists and researchers working with this unique fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing In Vitro Assays for 10-HDA Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-2-decenoic acid (10-HDA) is a unique medium-chain fatty acid and the principal active component of royal jelly.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory activities.[1][2][3] These application notes provide detailed protocols for a range of in vitro assays to investigate and quantify the bioactivity of 10-HDA, facilitating research and development of novel therapeutics.
I. Anti-Cancer Bioactivity Assays
10-HDA has demonstrated cytotoxic effects against various cancer cell lines, including human lung cancer (A549, NCI-H460, NCI-H23), colon cancer, and human hepatoma cells.[1][4] It can induce apoptosis and cause cell cycle arrest.[1]
A. Cell Viability Assays (MTT and CCK-8)
Objective: To determine the effect of 10-HDA on the viability and proliferation of cancer cells.
Principle: These colorimetric assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a purple formazan product or a water-soluble formazan dye (WST-8 in the CCK-8 assay).[5] The intensity of the color produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
10-HDA Treatment: Prepare a stock solution of 10-HDA in a suitable solvent (e.g., DMSO or ethanol) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of 10-HDA. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of 10-HDA that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of 10-HDA concentration.
Experimental Protocol: CCK-8 Assay [1][5][10][11]
-
Cell Seeding and 10-HDA Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.
Quantitative Data Summary: IC₅₀ Values of 10-HDA in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| SU-DHL-2 | Lymphoma | 496.8 µg/mL | [4][12] |
| A549 | Human Lung Cancer | 22.68 µM | [1] |
| NCI-H460 | Human Lung Cancer | 44.03 µM | [1] |
| NCI-H23 | Human Lung Cancer | 44.79 µM | [1] |
| HepG2 | Human Hepatoma | 59.6 µg/mL | [13] |
B. Apoptosis Assay (Annexin V-FITC)
Objective: To detect and quantify apoptosis induced by 10-HDA in cancer cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[2][13][14][15][16]
Experimental Protocol [2][13][14][15][16]
-
Cell Treatment: Seed and treat cancer cells with various concentrations of 10-HDA as described in the cell viability assay protocols.
-
Cell Harvesting: After the incubation period, harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Quantitative Data Example: Treatment of HepG2 cells with 10-HDA at its CC₅₀ concentration (59.6 µg/mL) for 48 hours resulted in a significant increase in apoptotic cells to 36.2% and necrotic cells to 13.4%, compared to 0.94% in the control group.[13]
II. Anti-Inflammatory Bioactivity Assays
10-HDA has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[2][17][18]
A. Measurement of Cytokine Production (ELISA)
Objective: To quantify the effect of 10-HDA on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., a cytokine) is captured between two layers of antibodies (a capture antibody and a detection antibody). The detection antibody is conjugated to an enzyme, and a substrate is added to produce a measurable color change.
Experimental Protocol [19][20][21][22][23]
-
Cell Stimulation: Seed immune cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) in a 24-well plate. Pre-treat the cells with various concentrations of 10-HDA for 1-2 hours before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.
Quantitative Data Summary: Effect of 10-HDA on Cytokine Production
| Cell Line | Stimulant | Cytokine | 10-HDA Concentration | % Inhibition | Reference |
| WiDr | - | IL-8 | 3.0 mM | Significant reduction | [17] |
| WiDr | - | NF-κB | - | 6.56% to 68.9% | [17] |
| RAW 264.7 | LPS | NO | Dose-dependent | Potent inhibition | [24][25] |
| RAW 264.7 | LPS | IL-10 | Dose-dependent | Potent inhibition | [24][25] |
B. Intracellular Cytokine Staining
Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous population upon treatment with 10-HDA.
Principle: This flow cytometry-based method allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression at the single-cell level. Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines.[26][27][28][29][30]
Experimental Protocol [26][27][28][29][30]
-
Cell Stimulation: Stimulate cells (e.g., PBMCs) with an appropriate stimulus in the presence of 10-HDA. For the last 4-6 hours of culture, add a protein transport inhibitor.
-
Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using commercially available fixation and permeabilization buffers.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against the intracellular cytokines of interest.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of specific cell populations producing the target cytokine.
III. Immunomodulatory Bioactivity Assay
A. Lymphocyte Proliferation Assay (BrdU)
Objective: To assess the effect of 10-HDA on the proliferation of lymphocytes.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Cells that have incorporated BrdU can be detected using a specific anti-BrdU antibody.[31][32][33][34][35]
Experimental Protocol [31][32][33][34][35]
-
Cell Culture and Treatment: Isolate lymphocytes (e.g., from spleen or peripheral blood) and culture them in a 96-well plate in the presence of a mitogen (e.g., Concanavalin A or phytohemagglutinin) and various concentrations of 10-HDA.
-
BrdU Labeling: During the final hours of culture (typically 2-24 hours, depending on the cell type), add BrdU labeling solution to each well.
-
Fixation and Denaturation: After incubation, fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Detection: Measure the fluorescence using a microplate reader or analyze the cells by flow cytometry or fluorescence microscopy.
-
Data Analysis: Calculate the stimulation index by dividing the mean absorbance/fluorescence of the stimulated cells by the mean absorbance/fluorescence of the unstimulated cells.
IV. Signaling Pathway Analysis
10-HDA has been reported to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.[3][36][37]
A. Western Blotting for Signaling Proteins
Objective: To investigate the effect of 10-HDA on the expression and phosphorylation of key proteins in signaling pathways like MAPK, NF-κB, and STAT3.
Experimental Protocol:
-
Cell Lysis: Treat cells with 10-HDA for various time points, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-JNK, p-p38, p-ERK, p-STAT3, NF-κB, I-κB).
-
Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., α-tubulin or β-actin).
V. Visualizations
A. Signaling Pathways
Caption: Signaling pathways modulated by 10-HDA.
B. Experimental Workflows
Caption: General workflow for cell viability assays.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Caption: Workflow for cytokine measurement by ELISA.
References
- 1. ucallmlabs.com [ucallmlabs.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. ptglab.com [ptglab.com]
- 12. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. novamedline.com [novamedline.com]
- 20. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 27. Intracellular Cytokine Staining Protocol [anilocus.com]
- 28. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. lerner.ccf.org [lerner.ccf.org]
- 30. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. BrdU 标记和检测方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 33. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 34. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 35. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 36. researchgate.net [researchgate.net]
- 37. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 10-HDA in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the neuroprotective effects of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, in relevant in vitro and in vivo models of neurodegenerative diseases.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Research into natural compounds that can mitigate neuronal damage is a promising area of therapeutic development. 10-HDA has emerged as a compound of interest due to its demonstrated anti-inflammatory, anti-apoptotic, and pro-survival properties in various neurological models. This document outlines detailed protocols for investigating the efficacy and mechanisms of action of 10-HDA in preclinical neurodegenerative models.
Data Presentation: Quantitative Effects of 10-HDA
The following tables summarize the quantitative data on the effects of 10-HDA in various experimental models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of 10-HDA
| Cell Line | Neurotoxic Insult | 10-HDA Concentration(s) | Observed Effects | Reference(s) |
| SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | 50 µM | Reduced levels of cleaved PARP1. | [1] |
| SH-SY5Y Human Neuroblastoma | Okadaic Acid (OA) | Not specified | Alleviates tau protein hyperphosphorylation. | [2] |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 2 µM, 4 µM | Increased viability of co-cultured SH-SY5Y cells; Reduced production of pro-inflammatory mediators. | [3] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | Lipopolysaccharide (LPS) | Not specified | Decreased expression of chemokines (CCL-2, CCL-3) and adhesion molecules (ICAM-1, VCAM-1); Increased expression of tight junction proteins. | [4] |
| Astrocytes | Hydrogen Peroxide (H₂O₂) | 10 µM, 100 µM | No significant protection against H₂O₂-induced cytotoxicity. | [5] |
Table 2: In Vivo Neuroprotective Effects of 10-HDA
| Animal Model | Neurodegenerative Model | 10-HDA Administration | Key Findings | Reference(s) |
| Male Rats | Middle Cerebral Artery Occlusion (MCAo) | Daily supplementation for 7 days (dosage not specified) | Significantly reduced brain infarction; Decreased levels of active caspase-3 and PARP-1. | [6][7] |
| C57BL/6J Mice | Lipopolysaccharide (LPS) induced neuroinflammation | Pretreatment for 4 weeks (dosage not specified) | Significantly reduced production of pro-inflammatory mediators; Decreased expression of cleaved caspase-3 in the hippocampus. | [3][8] |
| ICR Mice | N/A (Autophagy induction study) | 10 mg/kg intraperitoneal injection | Induced autophagy in the brain. | [1] |
| C57BL/6 Mice | Lipopolysaccharide (LPS) induced blood-brain barrier dysfunction | Not specified | Decreased blood-brain barrier permeability. | [4] |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is designed to induce focal cerebral ischemia to model stroke, a major neurodegenerative event.
1. Animal Preparation and Anesthesia:
-
Anesthetize male rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[9]
-
Maintain body temperature at 37°C using a heating pad.[10]
-
Monitor cerebral blood flow using Laser Doppler Flowmetry.[10]
2. Surgical Procedure (Intraluminal Suture Method):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[9]
-
Confirm occlusion by a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. 10-HDA Administration:
-
Prepare a solution of 10-HDA in a suitable vehicle (e.g., saline with a small percentage of DMSO).
-
Administer 10-HDA daily for 7 days, starting on the day of surgery, via oral gavage or intraperitoneal injection.[7] The optimal dose should be determined empirically, with studies suggesting a range of doses.
4. Assessment of Neuroprotection:
-
Infarct Volume: At the end of the treatment period, sacrifice the animals and remove the brains. Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Unstained areas represent the infarct. Quantify the infarct volume using image analysis software.[9]
-
Apoptosis:
-
Western Blot: Homogenize brain tissue from the ischemic hemisphere and perform Western blotting to detect levels of cleaved caspase-3 and cleaved PARP-1.[6][7]
-
TUNEL Assay: Prepare brain sections for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to visualize apoptotic cells.[3]
-
In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This model is commonly used to study Parkinson's disease-related neurodegeneration.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.
2. 10-HDA Pre-treatment and 6-OHDA Insult:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of 10-HDA (e.g., 10-100 µM) for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a final concentration that induces significant cell death (e.g., 50-100 µM).[1] Incubate for an appropriate time (e.g., 24 hours).
3. Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays such as MTT or LDH release.
-
Apoptosis:
-
Western Blot: Lyse the cells and perform Western blotting to analyze the expression of pro- and anti-apoptotic proteins, including cleaved caspase-3 and PARP-1.[1]
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of apoptosis.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Neuroprotective properties of queen bee acid by autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Hydroxy-2-decenoic acid alleviates okadaic acid-induced tau hyperphosphorylation in SH-SY5Y neuroblastoma cell and mouse model of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-10-hydroxy-2-decenoic acid protects against LPS-induced neuroinflammation through FOXO1-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 10-hydroxy-2-decenoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-hydroxy-2-decenoic acid (10-HDA). The following information is designed to address common challenges related to dissolving 10-HDA in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 10-HDA in my aqueous buffer. What are the recommended methods to improve its solubility?
A1: 10-hydroxy-2-decenoic acid is known to have limited solubility in aqueous solutions. The following methods are recommended to enhance its solubility:
-
Co-solvents: The use of ethanol as a co-solvent has been shown to significantly increase the solubility of 10-HDA.[1]
-
Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin, can substantially improve the aqueous solubility of 10-HDA.[1]
-
pH Adjustment: The solubility of 10-HDA is pH-dependent. Adjusting the pH of your buffer can improve its solubility.
Q2: What is the expected solubility of 10-HDA in common solvents?
A2: The solubility of 10-HDA varies depending on the solvent system used. The table below summarizes some reported solubility data.
Q3: Can I use DMSO to dissolve 10-HDA for my cell culture experiments?
A3: While DMSO is a common solvent for water-insoluble compounds, it is toxic to many cell lines, even at low concentrations.[1] For cell-based assays, it is preferable to use less toxic methods for solubilization, such as co-solvents like ethanol or complexation with cyclodextrins, ensuring the final concentration of the solubilizing agent is compatible with your specific cell line.
Q4: How does pH affect the stability and activity of 10-HDA?
A4: The efficacy of 10-HDA has been observed to be pH-dependent, with stronger inhibitory effects on the growth of Paenibacillus larvae at a lower pH of 5.5 compared to a pH of 7.2. This suggests that the protonated form of the carboxylic acid may be more active. When preparing your solutions, consider the pH of your experimental system and its potential impact on the activity of 10-HDA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| 10-HDA is not dissolving in my aqueous buffer. | Insufficient solubility of 10-HDA in the chosen buffer. | 1. Add a co-solvent: Prepare a stock solution of 10-HDA in ethanol and then dilute it to the final desired concentration in your aqueous buffer. Ensure the final ethanol concentration is compatible with your experimental system.2. Use cyclodextrins: Prepare a solution of β-cyclodextrin in your buffer and then add the 10-HDA to this solution. Gentle heating and stirring may be required.3. Adjust the pH: Depending on your experimental needs, cautiously adjust the pH of the buffer. Since 10-HDA is an acid, increasing the pH will deprotonate the carboxylic acid group and may increase its solubility in aqueous media. |
| My 10-HDA solution is cloudy or has precipitated. | The concentration of 10-HDA exceeds its solubility limit in the current solvent system. | 1. Increase the amount of co-solvent or cyclodextrin: Refer to the quantitative data to determine the appropriate concentration of the solubilizing agent for your desired 10-HDA concentration.2. Filter the solution: If a small amount of precipitate is present, you can filter the solution through a 0.22 µm filter to remove the undissolved compound. Note that this will reduce the actual concentration of 10-HDA in your final solution. |
| I am observing toxicity in my cell culture experiments. | The solvent used to dissolve 10-HDA (e.g., ethanol, DMSO) may be causing cellular toxicity. | 1. Reduce the final solvent concentration: Prepare a more concentrated stock solution of 10-HDA so that a smaller volume is needed for your final dilution, thereby lowering the final solvent concentration.2. Switch to a less toxic solubilizing agent: Consider using β-cyclodextrin, which is generally well-tolerated by many cell lines. |
Quantitative Data
Table 1: Solubility of 10-HDA in Various Solvents
| Solvent | Concentration of 10-HDA (µg/mL) |
| Purified Water | 146.18 ± 4.65 |
| Phosphate Buffer Solution | 141.23 ± 3.76 |
| 0.9% NaCl Solution | 65.39 ± 2.53 |
| 30% Ethanol | 248.25 ± 4.89 |
| 50% Ethanol | 252.35 ± 6.53 |
| 70% Ethanol | 276.28 ± 5.54 |
| Water with 0.5% β-cyclodextrin | 253.16 ± 7.65 |
| Water with 2% β-cyclodextrin | 278.26 ± 7.34 |
Data sourced from a study on Lithuanian Royal Jelly.[1]
Experimental Protocols
Protocol 1: Solubilization of 10-HDA using Ethanol as a Co-solvent
-
Prepare a stock solution: Weigh the desired amount of 10-HDA powder and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex: Vortex the solution until the 10-HDA is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
Dilute to working concentration: Aseptically dilute the stock solution into your pre-warmed aqueous buffer or cell culture medium to the final desired concentration. Ensure the final ethanol concentration is below the tolerance level of your experimental system (typically <0.5%).
-
Verify clarity: Observe the final solution to ensure there is no precipitation. If cloudiness occurs, you may need to adjust the final concentration or the ratio of co-solvent.
Protocol 2: Solubilization of 10-HDA using β-cyclodextrin
-
Prepare a β-cyclodextrin solution: Weigh the appropriate amount of β-cyclodextrin and dissolve it in your aqueous buffer to the desired concentration (e.g., 2% w/v). Stir until fully dissolved.
-
Add 10-HDA: Add the 10-HDA powder directly to the β-cyclodextrin solution.
-
Incubate and stir: Stir the mixture at room temperature for at least one hour to allow for the formation of the inclusion complex. Gentle heating may expedite the process.
-
Filter sterilize: If for use in cell culture, filter the final solution through a 0.22 µm sterile filter.
Visualizations
Caption: Experimental workflows for solubilizing 10-HDA.
Caption: Simplified MAPK signaling pathway and the inhibitory role of 10-HDA.
Caption: The PI3K/AKT signaling pathway and the activating role of 10-HDA.
References
Technical Support Center: Stability of 10-Hydroxy-2-Decenoic Acid (10-HDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of 10-hydroxy-2-decenoic acid (10-HDA) under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting & FAQs
Q1: My 10-HDA sample has been stored at room temperature for an extended period. Is it still viable for my experiments?
A1: The stability of 10-HDA at room temperature depends on its form (lyophilized powder vs. solution) and the duration of storage. In lyophilized royal jelly, 10-HDA content has been observed to decrease over time when stored at room temperature (22 ± 1.5 °C) and protected from light.[1] One study reported a decrease of 2.14% after two years and a total decrease of 47.62% over ten years.[1] For high-purity 10-HDA, long-term storage at room temperature is not recommended. It is advisable to perform a purity analysis using a validated method, such as HPLC, before use.
Q2: I am dissolving 10-HDA in an aqueous buffer. What is the optimal pH to maintain its stability and activity?
A2: The stability and biological activity of 10-HDA are influenced by pH. While direct chemical stability studies across a wide pH range are not extensively detailed in the provided results, its antibacterial efficacy is significantly higher in acidic conditions (pH 5.5) compared to neutral or slightly alkaline conditions (pH 7.2).[2] This suggests that 10-HDA is more stable and active in its unionized form, which is favored at a lower pH. For maintaining stability in solution, a slightly acidic pH is likely preferable. However, the optimal pH will also depend on the specific requirements of your experiment.
Q3: I suspect my 10-HDA sample has been exposed to light. How will this affect its integrity?
A3: Studies on lyophilized royal jelly recommend storage protected from light.[1] While specific quantitative data on the photodegradation of pure 10-HDA is limited in the provided search results, it is a standard practice in forced degradation studies to evaluate the effect of photolysis.[3][4] Exposure to UV or visible light can potentially lead to the degradation of organic molecules. It is recommended to handle and store 10-HDA, both in solid form and in solution, with protection from light.
Q4: Can I store my 10-HDA solutions in the refrigerator or freezer?
A4: Yes, low-temperature storage is recommended for preserving the stability of 10-HDA. For lyophilized royal jelly, storage at refrigerator temperature (3-5 °C) for a year or at freezer temperature (-18 °C) for two years is suggested.[1] One study on royal jelly showed that the concentration of 10-HDA was relatively stable when stored at -20°C and 4°C for up to 24 weeks.[5] Therefore, storing 10-HDA solutions at refrigerated or frozen conditions is advisable to minimize degradation.
Q5: I am performing a forced degradation study on a formulation containing 10-HDA. What are the expected degradation pathways?
A5: Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][4][6] For 10-HDA, oxidation is a likely degradation pathway due to the presence of a hydroxyl group and a carbon-carbon double bond.[7] This can lead to the formation of various oxidation products. While specific degradation products have not been definitively identified in the provided search results, it is hypothesized that oxidation could occur at the C-10 hydroxyl group and the C-2 double bond.
Data on 10-HDA Stability
The following tables summarize the available quantitative data on the stability of 10-HDA under different storage conditions.
Table 1: Stability of 10-HDA in Lyophilized Royal Jelly at Room Temperature (22 ± 1.5 °C, protected from light) [1]
| Storage Duration | Initial 10-HDA Content (%) | 10-HDA Content Decrease (%) |
| 2 years | 4.2 | 2.14 |
| 3 years | 4.2 | 15.95 |
| 10 years | 4.2 | 47.62 |
Table 2: Stability of 10-HDA in Royal Jelly at Various Temperatures for 24 Weeks [5]
| Storage Temperature | Stability of 10-HDA |
| -20 °C | Relatively stable |
| 4 °C | Relatively stable |
| Room Temperature | Relatively stable |
| 37 °C | Significant loss observed after 8 weeks |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 10-HDA Quantification
This protocol is based on methods described for the analysis of 10-HDA in royal jelly products.[1][8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB C18 (5 μm, 4.6 mm × 150 mm) or equivalent.[9]
-
Mobile Phase: Methanol and 0.05% phosphoric acid in water (50:50, v/v).[9]
-
Flow Rate: 0.8 mL/min.[9]
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 2 µL.[9]
3. Standard Solution Preparation:
-
Prepare a stock solution of 10-HDA reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
4. Sample Preparation:
-
Accurately weigh the 10-HDA sample and dissolve it in methanol.
-
For formulated products, an extraction step may be necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the 10-HDA concentration in the samples by comparing the peak area with the calibration curve.
Protocol 2: Forced Degradation Study of 10-HDA
This protocol is a general guideline based on ICH recommendations for forced degradation studies.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 10-HDA in a suitable solvent (e.g., methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid 10-HDA to dry heat (e.g., 105°C) for a specified time. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photodegradation: Expose the 10-HDA solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] A control sample should be protected from light.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Determine the percentage of degradation by comparing the peak area of 10-HDA in the stressed sample to that of an unstressed control.
Visualizations
Caption: A hypothetical degradation pathway for 10-HDA under various stress conditions. This is a putative pathway as the exact degradation products have not been fully elucidated in the reviewed literature.
Caption: A generalized experimental workflow for conducting stability testing of 10-HDA.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in 10-HDA HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 10-hydroxy-2-decenoic acid (10-HDA).
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing in HPLC, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy of quantification and the resolution of closely eluting compounds. A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant tailing. Follow this guide to diagnose and rectify the common causes of peak tailing in your 10-HDA analysis.
Is the peak tailing affecting all peaks or just the 10-HDA peak?
-
All Peaks: This often suggests a physical or systemic issue.
-
Only 10-HDA Peak (or other specific peaks): This typically points to a chemical interaction between the analyte and the stationary phase.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an acidic compound like 10-HDA?
A1: The most frequent cause of peak tailing for acidic compounds is related to secondary interactions with the stationary phase. Specifically for 10-HDA, which is an acidic compound, if the mobile phase pH is not sufficiently low, the carboxyl group can be partially ionized. This can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1] To mitigate this, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of 10-HDA.
Q2: How does the mobile phase pH affect the peak shape of 10-HDA?
A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like 10-HDA.[2][3] When the mobile phase pH is close to the pKa of 10-HDA, both the ionized and non-ionized forms of the molecule will be present, which can lead to peak distortion, including tailing or splitting.[3] By lowering the pH of the mobile phase (e.g., using phosphoric acid or formic acid), the ionization of 10-HDA is suppressed, leading to a more uniform interaction with the stationary phase and a more symmetrical peak shape.[4][5]
Q3: Can column temperature influence peak tailing?
A3: Yes, column temperature can affect peak shape.[6][7] Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to narrower, more symmetrical peaks.[7][8] However, a significant temperature gradient between the mobile phase entering the column and the column itself can cause peak distortion.[6][9] Therefore, maintaining a stable and consistent column temperature, often slightly above ambient (e.g., 30-40°C), is recommended for reproducible results.[8]
Q4: My column is old. Could this be the cause of the peak tailing?
A4: Yes, column degradation is a common cause of peak tailing. Over time, the stationary phase can degrade, or the packed bed can settle, creating a void at the column inlet.[10] This leads to band broadening and asymmetrical peaks.[10][11] If you observe a sudden or gradual increase in peak tailing along with a loss of resolution and efficiency, and other troubleshooting steps have not resolved the issue, it may be time to replace the column.
Q5: I've checked my mobile phase and column, but the tailing persists. What else should I look at?
A5: If mobile phase and column issues have been ruled out, consider the following:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.[12] Try diluting your sample and re-injecting.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.[12]
-
Extra-Column Effects (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[10] Ensure that all connections are secure and that the tubing is as short and narrow as possible.[13]
-
Blocked Frit or Guard Column: A partially blocked column inlet frit or a contaminated guard column can also lead to peak distortion.[10][11] Try removing the guard column to see if the peak shape improves. If a blockage is suspected, back-flushing the column (if permitted by the manufacturer) may help.[10]
Data Summary
The following table summarizes the impact of key HPLC parameters on peak shape for 10-HDA analysis.
| Parameter | Effect on Peak Tailing | Recommended Action for 10-HDA |
| Mobile Phase pH | High pH can cause ionization of 10-HDA, leading to tailing due to silanol interactions. | Maintain a low pH (e.g., 2.5-3.0) using an acidifier like phosphoric acid to suppress ionization.[4] |
| Buffer Concentration | Insufficient buffer strength can lead to inconsistent pH and peak tailing.[1] | Use an adequate buffer concentration (e.g., 10-25 mM) to ensure stable pH.[1] |
| Column Temperature | Inconsistent or non-optimal temperature can affect peak symmetry.[6][7] | Maintain a stable, elevated temperature (e.g., 30-40°C) to improve peak shape and reproducibility.[8][14] |
| Sample Concentration | High sample concentration can lead to column overload and peak tailing. | Dilute the sample to ensure it is within the linear range of the column. |
| Injection Volume | A large injection volume, especially with a strong sample solvent, can cause peak distortion. | Keep the injection volume small (e.g., 5-20 µL). |
Experimental Protocols
Below is a typical experimental protocol for the HPLC analysis of 10-HDA, which can be used as a starting point for method development and troubleshooting.
Objective: To achieve a symmetric peak for the quantification of 10-HDA.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acidifier)
-
10-HDA standard
Procedure:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing 10-HDA.
-
Dissolve the sample in a suitable solvent, preferably the mobile phase or a solvent with a weaker elution strength.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and evaluate the peak shape of 10-HDA. Calculate the tailing factor.
-
Diagram: Chemical Cause of Peak Tailing
Caption: Interaction of 10-HDA with the stationary phase at different pH values.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. scielo.br [scielo.br]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. How does increasing column temperature affect LC methods? [sciex.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. chromtech.com [chromtech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. apiservices.biz [apiservices.biz]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing 10-HDA Extraction from Royal Jelly
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 10-hydroxy-2-decenoic acid (10-HDA) from royal jelly.
Frequently Asked Questions (FAQs)
Q1: What is 10-HDA and why is it a crucial quality marker for royal jelly?
A1: 10-HDA (trans-10-hydroxy-2-decenoic acid) is a unique and abundant fatty acid found almost exclusively in royal jelly[1][2]. Its presence and concentration are considered key indicators of royal jelly's authenticity and quality[1][2]. 10-HDA is associated with many of the reported biological activities of royal jelly, including anti-inflammatory, antibacterial, and immunomodulatory effects[3][4].
Q2: What are the common methods for extracting 10-HDA from royal jelly?
A2: Common methods for 10-HDA extraction include solvent extraction using ethanol, methanol, or a chloroform-methanol mixture, and ultrasound-assisted extraction (UAE)[1][5][6][7]. Another effective method involves using macroporous adsorption resin to purify 10-HDA from an initial ethanol extract[8].
Q3: What factors can influence the 10-HDA content in the starting royal jelly material?
A3: The concentration of 10-HDA in raw royal jelly can vary significantly. Factors influencing its content include:
-
Geographical and Botanical Origin: The types of plants foraged by the bees can impact the composition of the royal jelly[2][9][10].
-
Honeybee Species: Different bee strains can produce royal jelly with varying levels of 10-HDA[9][10].
-
Harvesting Time: The timing of royal jelly collection after larval grafting can affect its chemical composition, with earlier harvests sometimes yielding higher 10-HDA content[9][11].
-
Storage Conditions: Fresh royal jelly should be stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation of 10-HDA[1][5].
Q4: How is the extracted 10-HDA typically quantified?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying 10-HDA[12][13]. A reversed-phase C18 column is frequently used with a mobile phase consisting of a methanol/water/acid mixture (e.g., phosphoric acid) and UV detection at approximately 210-225 nm[1][3][12][14].
Troubleshooting Guides
Issue 1: Low 10-HDA Yield
Q: My final 10-HDA yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the extraction process. Here’s a step-by-step troubleshooting guide:
-
Initial Royal Jelly Quality:
-
Problem: The 10-HDA content in the source material was low to begin with.
-
Solution: If possible, source royal jelly with a certified 10-HDA content. Ensure the royal jelly was properly stored (frozen) before use.
-
-
Extraction Efficiency:
-
Problem: The solvent is not effectively extracting the 10-HDA from the royal jelly matrix.
-
Solution:
-
Increase Solvent-to-Sample Ratio: Ensure a sufficient volume of solvent is used to fully saturate the sample. A common starting ratio is 10:1 (v/w) of solvent to royal jelly[5].
-
Enhance Mechanical Agitation: Increase stirring or shaking time to improve the interaction between the solvent and the sample.
-
Incorporate Ultrasonication: Ultrasound-assisted extraction can significantly improve yield by disrupting cell structures. Optimal conditions may include a power of 450 W for 20 minutes[7].
-
Check Solvent Polarity: Absolute ethanol is an effective solvent for precipitating proteins while extracting 10-HDA[6]. Methanol is also commonly used[1].
-
-
-
Degradation of 10-HDA:
-
Problem: 10-HDA may be degrading during the extraction process.
-
Solution:
-
Avoid High Temperatures: When equilibrating frozen royal jelly, do so at room temperature rather than in a heated water bath, as heat can lead to 10-HDA degradation[6]. If using a rotary evaporator to remove solvent, use a low temperature water bath.
-
Minimize Light Exposure: Store extracts in amber vials or protect them from light, as 10-HDA can be light-sensitive.
-
-
Issue 2: Impure Extract and Co-eluting Peaks in HPLC
Q: My HPLC chromatogram shows multiple peaks close to or overlapping with the 10-HDA peak. How can I improve the purity of my extract?
A: Co-eluting peaks indicate the presence of impurities with similar properties to 10-HDA under the current chromatographic conditions.
-
Pre-HPLC Cleanup:
-
Problem: The initial extract contains a high level of impurities.
-
Solution:
-
Liquid-Liquid Extraction: After initial solvent extraction, perform a liquid-liquid partition. For instance, after methanol extraction, a two-phase system with hexane can be used to separate lipids[5].
-
Column Chromatography: Use a silica gel column to separate fractions. Elute with a gradient of solvents, such as hexane and ethyl acetate, and collect fractions for HPLC analysis[5].
-
Macroporous Adsorption Resin: This is a highly effective purification step. After an initial ethanol extraction, the diluted extract can be passed through an X-5 macroporous resin column. Impurities can be washed away with a low concentration of ethanol (e.g., 20%), and 10-HDA can then be eluted with a higher concentration (75-95%)[8].
-
-
-
HPLC Method Optimization:
-
Problem: The HPLC method is not adequately separating 10-HDA from impurities.
-
Solution:
-
Adjust Mobile Phase Composition: Vary the ratio of methanol to the aqueous acidic component. A slight change can significantly alter retention times and improve resolution.
-
Change pH of Mobile Phase: Adjusting the pH with phosphoric acid can change the ionization state of interfering compounds and improve separation[1].
-
Use a Different Column: If resolution issues persist, consider a column with a different chemistry (e.g., C8) or a longer column for better separation efficiency.
-
-
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Key Solvents/Reagents | Typical Yield/Purity | Advantages | Disadvantages | Reference |
| Solvent Extraction | Ethanol, Methanol | 1.26-2.21% 10-HDA in pure royal jelly cream | Simple, widely used | Can form emulsions, may extract impurities | [6] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Yield of 16.48% (total fatty acids), 4.12% 10-HDA content | High efficiency, shorter extraction time | Requires specialized equipment | [7] |
| Macroporous Resin Adsorption | 95% Ethanol, Deionized Water | Purity ≥ 92.5% | High purity, suitable for larger scale | More complex, multi-step process | [8] |
| Solvent Partition & Chromatography | Chloroform, Methanol, Hexane, Ethyl Acetate | High purity (for isolation) | Yields highly purified 10-HDA for further experiments | Labor-intensive, multiple steps, potential for sample loss | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for High Yield
-
Objective: To extract fatty acids, including 10-HDA, from royal jelly with high efficiency.
-
Methodology:
-
Weigh a sample of royal jelly (e.g., 10g).
-
Add the appropriate solvent (e.g., ethanol) at a liquid-to-solid ratio of 10:1 (100 mL of solvent for 10g of royal jelly).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power of 450 W for a duration of 20 minutes.
-
After sonication, centrifuge the mixture to pellet the solid residues.
-
Collect the supernatant containing the extracted fatty acids.
-
The supernatant can be filtered (e.g., through a 0.45 µm filter) before HPLC analysis.
-
-
Reference: This protocol is based on the optimized conditions described in a 2024 study on UAE of fatty acids from royal jelly[7].
Protocol 2: High-Purity 10-HDA Extraction using Macroporous Resin
-
Objective: To obtain high-purity 10-HDA.
-
Methodology:
-
Initial Extraction: Dissolve royal jelly in 95% ethanol (e.g., 1:3 w/v ratio) and perform ultrasonic extraction for 15 minutes. Centrifuge to collect the supernatant[8].
-
Adsorption: Dilute the supernatant with 4-5 volumes of deionized water. Add X-5 macroporous adsorption resin and shake for 3-4 hours to allow for adsorption of 10-HDA onto the resin[8].
-
Column Chromatography: Pack the resin into a chromatography column.
-
Washing: Elute the column with 20% ethanol to wash away impurities[8].
-
Elution: Elute the 10-HDA from the resin using 75-95% ethanol. Collect the eluant[8].
-
Final Processing: Concentrate the collected eluant using a rotary evaporator and then freeze-dry to obtain a high-purity 10-HDA powder[8].
-
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of 10-HDA.
Caption: Logical troubleshooting steps for low 10-HDA yield.
References
- 1. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. apiservices.biz [apiservices.biz]
- 13. scribd.com [scribd.com]
- 14. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 10-HDA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 10-hydroxy-2-decenoic acid (10-HDA), particularly in complex matrices like royal jelly.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Follow these step-by-step guides to diagnose and resolve common problems related to matrix effects.
Issue 1: Inconsistent Peak Areas or Poor Reproducibility for 10-HDA
Question: My 10-HDA peak areas are highly variable between injections of the same sample, or my quality control (QC) samples are failing. What could be the cause?
Answer: Inconsistent peak areas are a classic sign of uncontrolled matrix effects, where co-eluting compounds interfere with the ionization of 10-HDA.[1][2] This interference can vary between samples, leading to poor reproducibility.
Troubleshooting Steps:
-
Assess System Suitability: First, ensure the LC-MS system is performing correctly. Inject a pure standard solution of 10-HDA multiple times. If the peak area is consistent, the problem is likely related to the sample matrix.
-
Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Complex matrices like royal jelly contain numerous compounds that can cause interference.[3] Consider enhancing your sample preparation protocol. (See FAQ 2 for options).
-
Perform a Post-Extraction Spike Experiment: To confirm the presence of matrix effects, compare the response of a 10-HDA standard in a clean solvent to the response of the same standard spiked into an extracted blank matrix sample. A significant difference in signal indicates ion suppression or enhancement.[4]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variability is to use a SIL-IS for 10-HDA.[1][5][6] The SIL-IS co-elutes with 10-HDA and experiences the same matrix effects, allowing for reliable normalization of the signal.[7][8]
-
Consider the Standard Addition Method: If a SIL-IS is unavailable, the standard addition method can be used.[5][7] This involves creating a calibration curve within each sample, which corrects for matrix effects specific to that sample but is more time-consuming.[9]
Issue 2: Low or No Recovery of 10-HDA
Question: My apparent recovery for 10-HDA is extremely low, even though I've confirmed my extraction efficiency is high. What's happening?
Answer: This scenario strongly points to significant ion suppression.[1][10] While your sample preparation method may be effectively extracting 10-HDA from the matrix, co-extracted interferences are preventing its efficient ionization in the MS source.[4]
Troubleshooting Steps:
-
Qualitatively Assess Matrix Effects: Use the post-column infusion technique to identify regions of ion suppression in your chromatogram. This will show if an interfering compound is co-eluting with your 10-HDA peak.[4][9]
-
Modify Chromatographic Conditions: Try to chromatographically separate 10-HDA from the interfering peaks.[1]
-
Change the gradient profile to increase resolution.
-
Test a different column chemistry (e.g., a column with a different stationary phase).
-
-
Improve Sample Cleanup: The most direct solution is to remove the interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing classes of interfering compounds, such as phospholipids, that are common in biological matrices.[11][12] A weak anion exchange SPE could be effective for an acidic compound like 10-HDA.[13]
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and solvent choice during LLE can selectively extract 10-HDA while leaving many interferences behind.[11]
-
-
Dilute the Sample: Simple dilution of the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[9] This is only feasible if the 10-HDA concentration is high enough to remain above the limit of quantification after dilution.[9]
Frequently Asked Questions (FAQs)
FAQ 1: What are matrix effects in LC-MS analysis?
Answer: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects are a major concern in quantitative LC-MS because they can compromise accuracy and reproducibility.[1] They manifest in two ways:
-
Ion Suppression: The most common effect, where co-eluting compounds interfere with the ionization process (e.g., by competing for charge or affecting droplet evaporation in the ESI source), leading to a decreased signal for the analyte.[1][14]
-
Ion Enhancement: Less common, this occurs when co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal.[1][14]
In the analysis of 10-HDA from royal jelly, both signal suppression and enhancement have been observed for different fatty acids within the same sample, highlighting the complexity of the matrix.[14]
FAQ 2: What are the best sample preparation strategies to minimize matrix effects for 10-HDA?
Answer: The goal of sample preparation is to selectively isolate 10-HDA while removing as many interfering matrix components as possible.[7] The choice of method depends on the complexity of the matrix and the required sensitivity.
| Technique | Principle | Advantages for 10-HDA Analysis | Disadvantages |
| Dilution | Reduces the concentration of all components, including interferences. | Simple, fast, and can be effective if the matrix effect is concentration-dependent.[9] | Reduces analyte concentration, potentially compromising sensitivity.[9] |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. | Simple, fast, and removes a major class of macromolecules.[11] | Inefficient at removing other interferences like phospholipids, often resulting in significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Partitions 10-HDA into an immiscible organic solvent based on polarity and pH. | Can provide a much cleaner extract than PPT by optimizing pH to keep 10-HDA uncharged for extraction.[11] | Can be labor-intensive and may require optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain 10-HDA while interferences are washed away, followed by selective elution. | Highly effective and selective.[11] Can significantly reduce matrix effects.[13] Different sorbent chemistries can be used for targeted cleanup. | More complex and costly than other methods; requires method development. |
A study on royal jelly found that a protocol involving a diethyl ether/isopropanol extraction (a form of LLE) followed by dilution yielded good recoveries for 10-HDA, ranging from 82% to 104%.[14]
FAQ 3: How do I perform a post-column infusion experiment to detect matrix effects?
Answer: The post-column infusion experiment provides a qualitative assessment of when and where matrix effects occur during your chromatographic run.[9]
Experimental Protocol:
-
Setup:
-
Prepare a standard solution of 10-HDA at a concentration that gives a stable and moderate signal.
-
Use a syringe pump to deliver this 10-HDA solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
-
Execution:
-
Start the LC-MS system with your standard chromatographic method (mobile phase, gradient, etc.).
-
Begin the infusion of the 10-HDA standard. You should see a stable, elevated baseline signal for the 10-HDA mass transition.
-
Once the baseline is stable, inject a blank matrix extract (a sample prepared using the exact same procedure as your study samples, but from a matrix known to not contain 10-HDA).
-
-
Interpretation:
-
Monitor the 10-HDA signal throughout the chromatographic run.
-
No Matrix Effect: The signal will remain stable and flat.
-
Ion Suppression: You will see a dip or drop in the signal. The retention time of this dip corresponds to the elution time of interfering compounds.
-
Ion Enhancement: You will see a peak or rise in the signal.
-
By comparing the retention time of any observed suppression/enhancement zones with the retention time of 10-HDA in a normal run, you can determine if co-elution is causing a matrix effect.[9]
-
FAQ 4: How does a stable isotope-labeled internal standard (SIL-IS) work to correct for matrix effects?
Answer: A SIL-IS is considered the "gold standard" for correcting matrix effects in LC-MS.[1][5] It is a version of the analyte (10-HDA) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H).
Principle:
-
Chemical and Physical Similarity: The SIL-IS is nearly identical to 10-HDA in its chemical and physical properties (e.g., polarity, pKa, ionization efficiency). This ensures it co-elutes from the LC column and behaves identically during sample preparation and ionization.[7]
-
Mass Difference: The SIL-IS is differentiated from the native 10-HDA by the mass spectrometer due to its higher mass.
-
Correction: A known amount of the SIL-IS is added to every sample, standard, and QC before any sample processing begins.[7] Any ion suppression or enhancement that affects the 10-HDA signal will affect the SIL-IS signal to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is cancelled out, leading to accurate and precise quantification.[6][7]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study analyzing 10-HDA and other fatty acids in royal jelly, demonstrating the impact of the matrix and the effectiveness of a specific extraction protocol.
| Analyte | Recovery (%) with Protocol B¹ | Matrix Factor² | Interpretation |
| 10-HDA | 82% - 104% | < 1 | Signal Suppression |
| 3-hydroxydecanoic acid | 82% - 104% | < 1 | Signal Suppression |
| 10-hydroxydecanoic acid | 82% - 104% | > 1 | Signal Enhancement |
| Decanedioic acid | 82% - 104% | > 1 | Signal Enhancement |
| 2-dodecenoic acid | 82% - 104% | > 1 | Signal Enhancement |
Data sourced from Kokotou et al., 2020.[14] ¹Protocol B involved a lipid extraction with diethyl ether/isopropanol.[14] ²Matrix Factor = (Peak response in presence of matrix) / (Peak response in pure solvent). A value < 1 indicates suppression; > 1 indicates enhancement.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of 10-Hydroxy-2-Decenoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the in vivo bioavailability of 10-hydroxy-2-decenoic acid (10-HDA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of 10-HDA?
A1: The primary challenges in achieving high oral bioavailability for 10-HDA stem from its lipophilic nature, which leads to poor aqueous solubility. This can result in low dissolution rates in the gastrointestinal fluids, limiting its absorption. Furthermore, like many fatty acids, 10-HDA may be subject to first-pass metabolism in the liver, which can reduce the amount of active compound reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance the bioavailability of 10-HDA?
A2: Several advanced formulation strategies can be employed to overcome the challenges of 10-HDA's low bioavailability. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1] These systems form fine emulsions in the gut, which can enhance drug dissolution and absorption.
-
Nanoencapsulation: Technologies like nanoemulsions and solid lipid nanoparticles (SLNs) can increase the surface area of the drug, leading to improved dissolution and absorption.[2] Nanoencapsulation can also protect the drug from degradation in the gastrointestinal tract.
Q3: Are there any known metabolites of 10-HDA that I should consider in my pharmacokinetic studies?
A3: Yes, in vivo studies on royal jelly, which is rich in 10-HDA, have shown that 10-HDA is metabolized. The major metabolites detected in human plasma after oral administration of royal jelly are dicarboxylic acids, including 2-decenedioic acid (2-DA) and sebacic acid (SA).[3][4] It is crucial to include these metabolites in your bioanalytical methods to get a complete pharmacokinetic profile.
Q4: What initial steps should I take to select a suitable formulation for 10-HDA?
A4: A good starting point is to conduct pre-formulation studies to assess the solubility of 10-HDA in various lipids, surfactants, and co-solvents commonly used in lipid-based formulations.[3] This will help in selecting appropriate excipients for developing a SEDDS or other lipid-based systems. Constructing pseudo-ternary phase diagrams can aid in identifying the optimal ratios of these components to achieve efficient self-emulsification.[5]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of 10-HDA in Preclinical Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and dissolution | Formulate 10-HDA in a lipid-based delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).[6] | Increased dissolution of 10-HDA in gastrointestinal fluids, leading to higher and more consistent absorption. |
| First-pass metabolism | Utilize a formulation strategy that promotes lymphatic transport, such as long-chain triglyceride-based formulations, to bypass the liver. | Reduced first-pass metabolism and increased systemic exposure of 10-HDA. |
| Degradation in the GI tract | Encapsulate 10-HDA in a protective carrier system like solid lipid nanoparticles (SLNs) or nanoemulsions.[7] | Protection of 10-HDA from the harsh environment of the stomach and intestines, leading to increased absorption. |
Issue 2: Difficulty in Quantifying 10-HDA in Plasma Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low plasma concentrations | Develop a highly sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] | Accurate and precise quantification of low levels of 10-HDA and its metabolites in plasma. |
| Interference from plasma matrix components | Optimize the sample preparation method, including protein precipitation and liquid-liquid extraction, to remove interfering substances.[9] | A cleaner sample, leading to a more reliable and reproducible analytical method. |
| Instability of 10-HDA in plasma samples | Add a stabilizing agent to the collection tubes and store samples at -80°C immediately after collection. Perform stability studies to assess degradation. | Minimized degradation of 10-HDA in plasma samples, ensuring accurate measurement of its concentration. |
Data Presentation
The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in 10-HDA bioavailability with different formulation strategies. These values are for comparative purposes and are based on the generally observed effects of these delivery systems on lipophilic drugs.
Table 1: Hypothetical Pharmacokinetic Parameters of 10-HDA in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| SEDDS Formulation | 750 ± 150 | 1.0 | 3000 ± 500 | 500 |
| Nanoemulsion | 900 ± 180 | 0.75 | 3800 ± 650 | 633 |
| Solid Lipid Nanoparticles | 600 ± 120 | 1.5 | 3200 ± 580 | 533 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for 10-HDA
-
Screening of Excipients:
-
Determine the solubility of 10-HDA in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, propylene glycol).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which 10-HDA has the highest solubility.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
Mix the oil phase with the S/CoS mixture at various weight ratios (e.g., 1:9 to 9:1).
-
To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or slightly bluish emulsion.
-
Construct the phase diagram to identify the self-emulsifying region.
-
-
Preparation of 10-HDA-loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of 10-HDA in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear and homogenous solution is obtained.
-
Protocol 2: In Vivo Pharmacokinetic Study of 10-HDA Formulations in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Administer the 10-HDA formulations (e.g., aqueous suspension, SEDDS, nanoemulsion) orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[10]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate an HPLC-MS/MS method for the quantification of 10-HDA and its major metabolites in rat plasma.[8]
-
The method should include a simple and efficient sample preparation step, such as protein precipitation followed by liquid-liquid extraction.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualization
References
- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 6. In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Royal Jelly Acid (10-HDA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common interferences during the spectroscopic analysis of Royal Jelly acid, primarily trans-10-hydroxy-2-decenoic acid (10-HDA).
General Experimental Workflow
The analysis of 10-HDA in Royal Jelly (RJ) typically follows a multi-step process from sample collection to final quantification. Each step presents potential challenges and sources of interference that can affect the accuracy and reproducibility of results.
Caption: General workflow for the analysis of 10-HDA in Royal Jelly.
FAQs: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
HPLC with UV detection is the most common method for quantifying 10-HDA.[1][2] The major challenge is interference from the complex sample matrix.
Question 1: Why is my 10-HDA peak not sharp or showing poor resolution in the chromatogram?
Answer: Poor peak shape and resolution are often due to matrix effects or suboptimal chromatographic conditions. Royal Jelly is a complex mixture of proteins, sugars, lipids, and other fatty acids that can co-elute with or interfere with the separation of 10-HDA.[3][4][5]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most critical step is to remove interfering substances.
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, polymeric) to clean the sample extract. This can significantly reduce matrix effects.[5][6]
-
Solvent Choice: Ensure the extraction solvent (e.g., methanol/water mixture) effectively solubilizes 10-HDA while minimizing the extraction of interfering lipids.[1]
-
Filtration: Always filter samples through a 0.2 or 0.45 µm filter before injection to remove particulates that can clog the column.
-
-
Adjust Mobile Phase Composition: The mobile phase must be optimized for your specific column and sample.
-
A common mobile phase is a mixture of methanol, water, and an acid like phosphoric acid (e.g., 55:45:2.7, v/v/v) to ensure the acidic nature of 10-HDA.[1]
-
Adjust the methanol/water ratio to improve separation. Increasing the aqueous component will increase retention time, potentially resolving it from earlier eluting interferences.
-
-
Check UV Detection Wavelength: 10-HDA has a strong absorbance maximum around 215 nm.[1] However, other compounds in the matrix may also absorb at this wavelength. Confirm your wavelength is optimal and consider using a diode array detector (DAD) to check for peak purity. A wavelength of 225 nm has also been used effectively.[7]
Question 2: My quantitative results for 10-HDA are inconsistent or show low recovery. What is the cause?
Answer: Inaccurate quantification and low recovery are typically linked to matrix effects, where other components in the sample suppress or enhance the analytical signal.[6][8]
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate an internal standard, such as methyl 4-hydroxybenzoate (MHB)[1] or α-naphtol[7], into your samples and calibration standards. This helps to correct for variations in injection volume and matrix effects.
-
Perform a Spike and Recovery Test: Add a known amount of 10-HDA standard to a blank matrix (a sample known to not contain 10-HDA, like honey) and to your royal jelly samples.[1] This will help quantify the extent of signal suppression or enhancement and validate the accuracy of your extraction method. Recovery rates between 97% and 106% are considered excellent.[1]
-
Develop a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation process as your samples. This is the most effective way to compensate for consistent matrix effects.[8]
Troubleshooting Logic for HPLC-UV Analysis
Caption: Troubleshooting decision tree for common HPLC-UV analysis issues.
FAQs: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity but is also prone to significant matrix effects, primarily ion suppression.[2][9]
Question 3: My 10-HDA signal is much lower in royal jelly samples compared to the pure standard. What's happening?
Answer: This is a classic case of ion suppression , a major matrix effect in LC-MS.[8] Co-eluting compounds from the complex royal jelly matrix compete with 10-HDA for ionization in the MS source, reducing its signal intensity and leading to underestimation.[6]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Ensure 10-HDA is well-separated from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary.
-
Dilute the Sample: A simple and effective method is to dilute the final extract. This reduces the concentration of interfering compounds, though it may compromise the limit of detection if 10-HDA concentration is very low.
-
Enhance Sample Cleanup: Methods like dispersive solid-phase extraction (dSPE) or more rigorous SPE protocols are crucial for LC-MS analysis to remove phospholipids and other highly suppressive compounds.[6]
-
Use an Isotope-Labeled Internal Standard: The gold standard for correcting ion suppression is a stable isotope-labeled internal standard (e.g., 10-HDA-d3). It co-elutes and experiences the same degree of ion suppression as the analyte, providing the most accurate correction.
-
Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to find conditions that minimize suppression for your specific matrix.
Visualizing Matrix Effects in LC-MS
Caption: Diagram illustrating ion suppression (matrix effect) in LC-MS.
FAQs: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid screening tool for assessing royal jelly quality, but it suffers from significant spectral overlap.[10][11]
Question 4: I am using FTIR to quantify 10-HDA, but the results are not correlating well with HPLC. Why?
Answer: FTIR spectra of royal jelly are complex, with many overlapping vibrational bands. The bands specific to 10-HDA can be obscured by strong absorptions from proteins (Amide I at ~1650 cm⁻¹ and Amide II at ~1540 cm⁻¹), other lipids, and carbohydrates.[10][12][13] Direct quantification from a single peak is often unreliable.
Troubleshooting Steps:
-
Use Chemometrics: FTIR analysis of complex samples like royal jelly requires multivariate calibration methods like Partial Least Squares Regression (PLSR) or Principal Component Regression (PCR).[11] These methods use information from the entire spectrum (or specific regions) to build a predictive model, correlating spectral changes to 10-HDA concentrations determined by a primary method like HPLC.
-
Select Appropriate Spectral Regions: Focus on spectral regions where 10-HDA has more unique signals and less interference. While challenging, regions associated with C=C stretching (~1658 cm⁻¹) or C-O stretching might be useful in a chemometric model.[14]
-
Control Sample Conditions: Ensure consistent water content and sample presentation (e.g., using an ATR accessory). Water has very strong IR absorption and variations can significantly alter the spectrum. Lyophilization (freeze-drying) can provide a more consistent sample matrix.[15]
Data Summary and Protocols
Table 1: HPLC Method Parameters for 10-HDA Analysis
| Parameter | Recommended Conditions | Reference |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm) | [1][7] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v) | [1] |
| Flow Rate | 0.5 - 1.0 mL/min | [1][7] |
| Detection (UV) | 215 nm or 225 nm | [1][7] |
| Temperature | 25°C | [1] |
| Internal Standard | Methyl 4-hydroxybenzoate (MHB) or α-naphtol | [1][7] |
Table 2: Performance Characteristics of Validated HPLC Methods
| Parameter | Reported Value | Reference |
| Recovery Rate | 97.4 - 105.9% | [1] |
| Limit of Detection (LOD) | ~0.05 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | [1] |
| Linear Range | 0.05 - 80 µg/mL | [1] |
| RSD (Precision) | 2.4 - 3.4% | [1] |
Detailed Experimental Protocol: Sample Preparation for HPLC-UV
This protocol is adapted from validated methods for 10-HDA quantification.[1][14]
-
Sample Weighing: Accurately weigh approximately 0.1 g of homogenized royal jelly into a centrifuge tube.
-
Extraction:
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol/water 50:50, v/v).
-
If using an internal standard, add it at this stage.
-
Vortex vigorously for 2 minutes.
-
Place in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pelletize solid proteins and other insoluble materials.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm nylon syringe filter into an HPLC vial.
-
Injection: Inject 3-10 µL of the filtered solution into the HPLC system.[1]
References
- 1. apiservices.biz [apiservices.biz]
- 2. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol Composition Analysis of Royal Jelly by Gas Chromatography Coupled with Mass Spectrometry [spkx.net.cn]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 10-Hydroxy-2-Decenoic Acid (10-HDA) Synthesis
Welcome to the technical support center for 10-hydroxy-2-decenoic acid (10-HDA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of 10-HDA production through both biosynthetic and chemical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of biosynthetic versus chemical synthesis for scaling up 10-HDA production?
A1: Both biosynthetic and chemical routes have distinct advantages and disadvantages. Biosynthesis is often favored for its high selectivity and environmentally friendly process, avoiding harsh chemicals. However, it can be limited by low yields, complex fermentation processes, and potential toxicity of the product to the microbial host.[1][2] Chemical synthesis, such as through the Wittig reaction, can offer higher throughput and is not limited by biological constraints. The primary drawbacks of chemical synthesis include the use of hazardous reagents, potential for environmental pollution, and the formation of byproducts that complicate purification.[2][3]
Q2: What are the critical factors affecting the yield of 10-HDA in microbial biosynthesis?
A2: Several factors can significantly impact the yield of 10-HDA in microbial systems. These include the efficiency of the P450 enzyme and its redox partners, the regeneration of cofactors like NAD(P)H, substrate and product inhibition, the concentration of the microbial cells, and the permeability of the cell membrane to allow for substrate uptake and product export.[2][4] The toxicity of 10-HDA to the host organism, such as E. coli, can also limit the final achievable titer.
Q3: How can the purification of 10-HDA be improved after synthesis?
A3: Purification of 10-HDA can be challenging due to its chemical properties and the presence of structurally similar impurities. Common purification methods include liquid-liquid extraction followed by chromatography. For biosynthetic products, separating 10-HDA from the fermentation broth and intracellular components is the first step. For chemical synthesis, removal of byproducts like triphenylphosphine oxide (in the case of the Wittig reaction) is crucial. Techniques like column chromatography (e.g., using silica gel) and preparative HPLC are often employed to achieve high purity.[5][6]
Troubleshooting Guides
Biosynthesis (Whole-Cell Catalysis)
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no 10-HDA production | 1. Inefficient P450 enzyme activity. 2. Insufficient cofactor (NADPH) regeneration. 3. Poor expression of key enzymes. 4. Degradation of the product. | 1. Engineer the P450 enzyme for higher activity and stability.[4] 2. Co-express a glucose dehydrogenase (GDH) to improve NADPH regeneration.[2] 3. Optimize codon usage and promoter strength for the genes in the biosynthetic pathway. 4. Investigate potential degradation pathways in the host organism. |
| Accumulation of intermediate (trans-2-decenoic acid) | 1. The second step of the reaction (hydroxylation) is the rate-limiting step. 2. Inhibition of the P450 enzyme by the intermediate or product. | 1. Increase the expression level of the P450 enzyme. 2. Use a two-stage fermentation process to separate the two reaction steps.[2] |
| Low cell density or poor cell growth | 1. Toxicity of the substrate (decanoic acid) or product (10-HDA) to the host cells.[7] 2. Suboptimal fermentation conditions (pH, temperature, aeration). | 1. Implement a fed-batch or continuous culture system to maintain low concentrations of toxic compounds. 2. Optimize fermentation parameters for the specific microbial strain. |
| Low product recovery | 1. Inefficient extraction from the fermentation broth. 2. Emulsion formation during extraction. | 1. Optimize the pH of the broth before extraction. 2. Use a different solvent system or employ centrifugation to break emulsions. |
Chemical Synthesis (Wittig Reaction)
| Problem | Possible Causes | Troubleshooting Steps |
| Low yield of 10-HDA ethyl ester | 1. Incomplete oxidation of the starting diol to the aldehyde. 2. Instability of the Wittig reagent. 3. Suboptimal reaction conditions (temperature, solvent, base). | 1. Use a more efficient oxidizing agent or increase the reaction time for the oxidation step.[1] 2. Prepare the ylide in situ and use it immediately. 3. Screen different solvents, bases, and reaction temperatures to find the optimal conditions.[8][9] |
| Formation of byproducts | 1. Self-condensation of the aldehyde. 2. Side reactions of the Wittig reagent. | 1. Add the aldehyde slowly to the reaction mixture containing the ylide. 2. Use a stabilized ylide to minimize side reactions. |
| Difficult purification | 1. Contamination with triphenylphosphine oxide. 2. Presence of unreacted starting materials. | 1. Use column chromatography with a suitable solvent system to separate the product from triphenylphosphine oxide.[10] 2. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Incomplete hydrolysis of the ester | 1. Insufficient amount of base. 2. Short reaction time for hydrolysis. | 1. Use a larger excess of the base (e.g., NaOH). 2. Increase the reaction time and monitor the progress by TLC or HPLC.[1] |
Quantitative Data
Table 1: Comparison of Yields for 10-HDA Synthesis Methods
| Synthesis Method | Starting Material | Key Enzymes/Reagents | Yield | Conversion Rate | Reference |
| One-Step Biosynthesis | Decanoic Acid | ACOX, FadE, Macs, YdiI, CYP in E. coli | 0.628 g/L | 75.6% | [11][12] |
| Two-Step Biosynthesis | Decanoic Acid | Engineered E. coli with P450 system | 486.5 mg/L | 65.6% (second step) | [2][4] |
| Tandem Oxidation-Wittig Reaction | 1,8-Octanediol | MnO2, (Ph3P=CHCO2Et) | 71% (overall) | - | [1] |
Experimental Protocols
Detailed Methodology for Two-Step Biosynthesis of 10-HDA
This protocol is adapted from a whole-cell catalytic method using engineered E. coli.[2]
Step 1: Conversion of Decanoic Acid to trans-2-Decenoic Acid
-
Strain Cultivation: Culture recombinant E. coli (ΔfadBJR/fadE-MACS/ydiI) in LB medium with appropriate antibiotics at 37°C with shaking at 200 rpm.
-
Induction: When the OD600 reaches 0.8-1.2, lower the temperature to 20°C and add 0.5 mM IPTG to induce protein expression. Continue incubation for 20 hours.
-
Cell Permeabilization: Harvest the cells and resuspend them in a reaction buffer. Add a permeabilizing agent (e.g., 2.0% v/v Triton X-100) and incubate at 30°C for 20 minutes.
-
Catalytic Reaction: Add decanoic acid (e.g., 0.9 g/L) to the permeabilized cell suspension and react for 9 hours at 30°C with shaking.
-
Supernatant Collection: Centrifuge the reaction mixture at 12,000 rpm for 10 minutes and collect the supernatant containing trans-2-decenoic acid for the next step.
Step 2: Conversion of trans-2-Decenoic Acid to 10-HDA
-
Strain Cultivation and Induction: Culture recombinant E. coli expressing the P450 enzyme (e.g., CYP153A33/M228L-CPRBM3-GDH) as described in Step 1.
-
Cell Preparation: Harvest the induced cells and resuspend them in a suitable buffer.
-
Catalytic Reaction: Add the resuspended cells to the supernatant collected from Step 1. React for 20 hours at 30°C with shaking.
-
Extraction and Analysis: Centrifuge the reaction mixture. Extract the supernatant with an organic solvent (e.g., ethyl acetate) after acidification. Analyze the organic phase by GC-MS to quantify the 10-HDA yield.[2]
Detailed Methodology for Chemical Synthesis of 10-HDA via Tandem Oxidation-Wittig Reaction
This protocol is based on a one-pot synthesis from 1,8-octanediol.[1]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a condenser, add 1,8-octanediol (1 eq), (ethoxycarbonylmethylene)triphenylphosphorane (1.25 eq), activated MnO2 (10 eq), and dichloromethane.
-
Reaction: Purge the flask with nitrogen and reflux the mixture for 48 hours.
-
Workup: After cooling, filter the mixture to remove the MnO2 and wash the solid with dichloromethane. Evaporate the solvent from the filtrate to obtain the crude 10-HDA ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide in ethanol/water and stir at room temperature until the reaction is complete (monitor by TLC).
-
Purification: Remove the ethanol under reduced pressure. Wash the aqueous layer with an organic solvent to remove non-polar impurities. Acidify the aqueous layer with HCl to precipitate the 10-HDA. Filter the solid and recrystallize to obtain the pure product.[1]
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 10-Hydroxy-2-Decenoic Acid (10-HDA)
This guide provides technical support for researchers, scientists, and drug development professionals working with 10-hydroxy-2-decenoic acid (10-HDA). It covers common issues and questions regarding the pH-dependent stability, solubility, and activity of this unique fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my 10-HDA solution critical for my experiment?
The pH of the solution directly influences the ionization state, solubility, stability, and biological activity of 10-HDA. As a carboxylic acid, 10-HDA exists in a protonated (uncharged) form at low pH and a deprotonated (charged, carboxylate) form at high pH. This transition affects how the molecule interacts with its environment and biological targets.
Q2: My 10-HDA solution is cloudy or has formed a precipitate after I adjusted the pH. What should I do?
This is a common issue related to the low aqueous solubility of the protonated form of 10-HDA.
-
Cause: At acidic pH (below its pKa of ~4.5-5.0), 10-HDA is largely in its uncharged, less water-soluble form, causing it to precipitate out of aqueous solutions.
-
Troubleshooting:
-
Increase pH: Gently raise the pH of your solution to be above the pKa. The resulting deprotonated (charged) form is more soluble in water.
-
Use a Co-solvent: Prepare a concentrated stock solution of 10-HDA in an organic solvent like ethanol, DMSO, or DMF before diluting it into your aqueous buffer.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for many cell cultures).
-
Use Solubilizing Agents: For aqueous formulations, agents like β-cyclodextrin can be used to enhance the solubility of 10-HDA.[2][3]
-
Q3: I am seeing variable results in my cell-based activity assays. Could pH be the cause?
Yes, pH is a likely contributor to variability. The antibacterial and antitumor activity of 10-HDA has been shown to be significantly higher at a more acidic pH.[4][5]
-
Mechanism: The protonated (uncharged) form of 10-HDA at lower pH is more lipophilic, allowing it to more easily cross the nonpolar bacterial cell membrane or influence cellular pathways. In its charged state at higher pH, its ability to cross membranes is reduced, decreasing its apparent activity.[4]
-
Troubleshooting:
-
Buffer Capacity: Ensure your experimental medium has sufficient buffering capacity to handle the addition of 10-HDA, which is itself acidic.[4] Unbuffered or weakly buffered media can experience a drop in pH upon addition of 10-HDA, leading to inconsistent results.
-
Standardize pH: Precisely measure and adjust the final pH of your culture medium after adding 10-HDA for all experiments.
-
Consider pH Optimum: Be aware that the optimal pH for 10-HDA activity may differ from the optimal pH for your cell culture. You may need to find a compromise or conduct short-term exposure experiments at the desired pH.
-
Q4: How stable is 10-HDA in solution? How should I store it?
10-HDA is susceptible to degradation over time, particularly through oxidation due to its unsaturated bond.[6]
-
Storage of Solids: As a crystalline solid, 10-HDA is stable for years when stored at -20°C, protected from light and moisture.[1]
-
Storage of Solutions: Stock solutions in anhydrous organic solvents (e.g., DMSO, ethanol) should be stored at -20°C or -80°C and purged with an inert gas like nitrogen or argon to minimize oxidation. Avoid repeated freeze-thaw cycles.
-
Aqueous Solution Stability: Aqueous solutions are less stable and should be prepared fresh for each experiment. Degradation can be accelerated by factors like high temperature, light exposure, and oxidative conditions. While specific data on pH-dependent degradation is limited, extreme pH values (both acidic and basic) can potentially catalyze hydrolysis or other reactions. A stability study is recommended to determine its viability in your specific buffer system (see Protocol 1).
Data on pH-Dependent Activity
The biological activity of 10-HDA, particularly its antibacterial efficacy, is strongly dependent on pH. Lower pH generally results in higher activity, as demonstrated by a lower Minimum Inhibitory Concentration (MIC).
| pH of Medium | MIC against P. larvae (Strain ERIC I) | MIC against P. larvae (Strain ERIC II) | Reference |
| 5.5 | 0.2 µg/µL | 0.2 µg/µL | [4] |
| 6.0 | ~0.3 µg/µL | ~0.4 µg/µL | [4] |
| 6.6 | ~0.6 µg/µL | ~1.0 µg/µL | [4] |
| 7.2 | >2.0 µg/µL | >2.0 µg/µL | [4] |
Table 1: Summary of pH-dependent antibacterial activity of 10-HDA against different strains of Paenibacillus larvae. Data is approximated from graphical representations in the cited source.
Experimental Protocols & Troubleshooting
Protocol 1: Assessing the pH-Dependent Stability of 10-HDA by HPLC
This protocol provides a framework for a stability-indicating assay to determine the degradation of 10-HDA over time in buffers of different pH.
1. Materials and Reagents:
-
10-HDA standard (≥95% purity)
-
HPLC-grade methanol, water, and phosphoric acid
-
Buffer salts (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
10-HDA Stock Solution: Accurately weigh and dissolve 10-HDA in methanol to prepare a concentrated stock (e.g., 1 mg/mL).
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 4, 7, 9) at a suitable concentration (e.g., 50 mM).
-
Incubation Samples: In separate vials, dilute the 10-HDA stock solution with each buffer to a final concentration of 100 µg/mL. Prepare triplicate samples for each pH and time point.
3. Incubation:
-
Store the vials under controlled conditions (e.g., 25°C, protected from light).
-
Define time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.1 v/v/v) to maintain an acidic pH that ensures sharp peak shape.[3]
-
Flow Rate: 1.0 mL/min
-
Analysis Procedure: At each time point, take an aliquot from each sample vial, filter if necessary, and inject it into the HPLC system.
5. Data Analysis:
-
At T=0, the peak area for 10-HDA in each pH condition is considered 100%.
-
At subsequent time points, calculate the percentage of 10-HDA remaining by comparing the peak area to the T=0 sample for that specific pH.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. A true stability-indicating method ensures these new peaks do not co-elute with the parent 10-HDA peak.
Troubleshooting Guide for Stability Assay
| Issue | Potential Cause | Solution |
| Poor peak shape (tailing/fronting) | Mobile phase pH is too close to the pKa of 10-HDA. | Add a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the mobile phase to ensure 10-HDA is fully protonated. |
| Drifting retention time | Inadequate column equilibration; changes in mobile phase composition or temperature. | Ensure the column is fully equilibrated before starting the run. Use an HPLC oven for temperature control. |
| No degradation observed | Degradation is too slow under the tested conditions. | Consider forced degradation: increase temperature (e.g., 40-60°C), expose to light (photostability), or add a low concentration of an oxidizing agent (e.g., H₂O₂).[8] |
| Rapid disappearance of 10-HDA peak | Precipitation of 10-HDA at acidic pH. | Before injection, confirm the sample is fully dissolved. If necessary, dilute the sample with the mobile phase or methanol to redissolve any precipitate. |
Visualizations
Experimental Workflow
Diagram 1: Workflow for pH-Dependent Stability Assay
Conceptual Relationship
Diagram 2: Relationship Between pH, 10-HDA State, and Activity
References
- 1. ijcce.ac.ir [ijcce.ac.ir]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. apiservices.biz [apiservices.biz]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. lsmu.lt [lsmu.lt]
- 8. A Validated Stability-Indicating HPTLC Assay for Determination of 10-Hydroxy-2-Decenoic Acid Content in Royal Jelly Products Using Robust Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of 10-HDA In Vitro: A Comparative Guide
This guide provides an objective comparison of the in vitro anti-inflammatory effects of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, with other related fatty acids. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual representations of key molecular pathways.
Comparative Analysis of Anti-inflammatory Activity
In vitro studies have demonstrated that 10-HDA exerts significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] A primary model for these investigations involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which mimic an inflammatory response.[3] The anti-inflammatory effects of 10-HDA have been compared with two other major fatty acids found in royal jelly: 10-hydroxydecanoic acid (10-HDAA) and sebacic acid (SEA).[3]
Data Summary
The following tables summarize the comparative effects of 10-HDA and its alternatives on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages and other cell lines.
Table 1: Effect on Pro-inflammatory Mediators and Cytokines
| Compound | Cell Line | Target | Effect | Concentration | Citation |
| 10-HDA | RAW 264.7 | Nitric Oxide (NO) | Potent, dose-dependent inhibition | Up to 5 mM | [3] |
| RAW 264.7 | iNOS (mRNA) | Inhibition | 5 mM | [3] | |
| RAW 264.7 | COX-2 (mRNA) | Inhibition | 5 mM | [3] | |
| WiDr | IL-8 | Dramatic decline | 3 mM | [2][4] | |
| WiDr | IL-1β | Significant decrease | 3 mM | [2][4] | |
| WiDr | TNF-α | Significant decrease | 3 mM | [2][4] | |
| RAW 264.7 | IL-6 (mRNA) | Inhibition | 5 mM | [3] | |
| RAW 264.7 | TNF-α (mRNA) | Increased expression | 2.5, 5 mM | [3] | |
| 10-HDAA | RAW 264.7 | Nitric Oxide (NO) | Potent, dose-dependent inhibition | Up to 5 mM | [3] |
| RAW 264.7 | iNOS (mRNA) | Inhibition | 5 mM | [3] | |
| RAW 264.7 | COX-2 (mRNA) | Inhibition | 5 mM | [3] | |
| RAW 264.7 | IL-6 (mRNA) | Slight inhibition | 5 mM | [3] | |
| RAW 264.7 | TNF-α | No significant effect | Various | [3] | |
| Sebacic Acid (SEA) | RAW 264.7 | Nitric Oxide (NO) | Potent, dose-dependent inhibition | Up to 5 mM | [3] |
| RAW 264.7 | iNOS (mRNA) | Inhibition | 5 mM | [3] | |
| RAW 264.7 | COX-2 (mRNA) | Inhibition | 5 mM | [3] | |
| RAW 264.7 | TNF-α | Strong inhibition of production and mRNA | 5 mM | [3] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Cell Line | Pathway | Target Protein | Effect | Citation |
| 10-HDA | WiDr | NF-κB | NF-κB | Reduced expression | [2][4] |
| A549 | NF-κB | NF-κB | Decreased expression | [5][6] | |
| A549 | NF-κB | I-κB | Increased expression | [5][6] | |
| A549 | MAPK | p-JNK | Increased phosphorylation | [5][6] | |
| A549 | MAPK | p-p38 | Increased phosphorylation | [5][6] | |
| A549 | MAPK | p-ERK | Decreased phosphorylation | [5][6] | |
| 10-HDAA & SEA | RAW 264.7 | NF-κB & MAPK | Various proteins | Regulation observed | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The protocols below are based on the methodologies cited in the comparison studies.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere overnight.[4] The following day, the cells are pre-treated with various concentrations of 10-HDA or other test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 30 minutes for mRNA analysis, 24 hours for protein/cytokine analysis).[3][8]
Cytokine and Nitric Oxide Measurement
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of cytokines such as TNF-α, IL-1β, and IL-8 in the cell culture supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Griess Assay (for Nitric Oxide): The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8]
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). The concentration and purity of the RNA are determined, and a fixed amount is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes (e.g., IL-6, TNF-α, iNOS, COX-2) are quantified using qRT-PCR with specific primers and a fluorescent dye like SYBR Green.[3] Gene expression is typically normalized to a housekeeping gene such as GAPDH.[3]
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., NF-κB, p-p38, p-JNK, p-ERK, I-κB) followed by incubation with a corresponding secondary antibody.[5][6]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[5]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-inflammatory effects of 10-HDA are largely attributed to its ability to modulate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: 10-HDA inhibits the LPS-induced NF-κB signaling pathway.
Caption: 10-HDA modulates the LPS-induced MAPK signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro validation of the anti-inflammatory effects of a test compound.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Frontiers | 10-hydroxy-2-decenoic acid alleviates lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 10-Hydroxy-2-Decenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of 10-hydroxy-2-decenoic acid (10-HDA) against established chemotherapeutic agents, doxorubicin and cyclophosphamide. The information presented is supported by experimental data to offer an objective evaluation of 10-HDA's potential as a therapeutic agent.
Performance Comparison: 10-HDA vs. Standard Chemotherapies
10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has demonstrated significant anticancer properties across a variety of cancer cell lines.[1][2] Its multifaceted mechanism of action, encompassing apoptosis induction, cell cycle arrest, and inhibition of angiogenesis, positions it as a noteworthy candidate for further investigation in oncology.
In comparison, doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3][4] Cyclophosphamide, an alkylating agent, forms DNA crosslinks, which ultimately triggers cell death.[5] While effective, both doxorubicin and cyclophosphamide are associated with significant side effects, prompting the search for novel, less toxic anticancer compounds like 10-HDA.
The following table summarizes the cytotoxic and inhibitory concentrations (IC50/CC50) of 10-HDA, doxorubicin, and cyclophosphamide across various cancer and normal cell lines, providing a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50/CC50 Value | Normal Cell Line | IC50/CC50 Value |
| 10-HDA | A549 | Lung Cancer | 22.68 µM | IMR90 (Lung Fibroblast) | No significant cytotoxicity |
| NCI-H460 | Lung Cancer | 44.03 µM | |||
| NCI-H23 | Lung Cancer | 44.79 µM | |||
| HepG2 | Liver Cancer | 59.6 µg/mL (CC50) | THLE-3 (Normal Liver) | 106.4 µg/mL (CC50) | |
| SU-DHL-2 | Lymphoma | 496.8 µg/mL | LO2 (Normal Liver) | ~1000 µg/mL | |
| HSF (Human Fibroblasts) | >1000 µg/mL | ||||
| Doxorubicin | A549 | Lung Cancer | 0.07 µM - 0.6 µM | ||
| NCI-H460 | Lung Cancer | Not specified | |||
| HepG2 | Liver Cancer | Not specified | |||
| MCF-7 | Breast Cancer | 0.1 µM - 2.5 µM | |||
| Cyclophosphamide | HeLa | Cervical Cancer | >100 µg/mL | HEK293 (Kidney) | >100 µg/mL |
| HEp2 | Laryngeal Cancer | >100 µg/mL | |||
| Raw 264.7 | Monocyte/Macrophage | 145.44 µg/mL |
Key Anticancer Mechanisms of 10-HDA
Induction of Apoptosis
10-HDA triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.
Figure 1. Signaling pathway of 10-HDA-induced apoptosis.
Cell Cycle Arrest
10-HDA has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells. This is achieved by modulating the expression of key cell cycle regulatory proteins. By halting the progression of the cell cycle, 10-HDA prevents cancer cells from proliferating.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. 10-HDA inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF)-induced signaling. It has been demonstrated to impede the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of 10-HDA and other compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 10-HDA, doxorubicin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound.
-
Incubation: The plate is incubated for 6-12 hours to allow for tube formation.
-
Imaging and Analysis: The formation of tube-like structures is observed and photographed under a microscope. The total tube length and number of branch points are quantified using imaging software.
Visualizing Experimental and Comparative Logic
The following diagrams illustrate a typical experimental workflow for evaluating an anticancer compound and the logical framework for a comparative study.
Figure 2. Experimental workflow for anticancer drug evaluation.
Figure 3. Logical framework for comparative anticancer agent study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Quantification of 10-HDA
For researchers, scientists, and drug development professionals, the accurate quantification of 10-hydroxy-2-decenoic acid (10-HDA), the primary active component in royal jelly, is paramount for quality control and research purposes. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, detailing experimental protocols and presenting comparative performance data to aid in the selection of the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for 10-HDA analysis, often favored for its simplicity and sensitivity.[1] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, offering high specificity. However, GC-MS analysis of 10-HDA necessitates a derivatization step to convert the non-volatile fatty acid into a volatile compound, a process that can sometimes lead to sample loss.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A prevalent method for 10-HDA quantification involves Reversed-Phase HPLC (RP-HPLC) with UV detection.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the royal jelly sample.
-
Dissolve the sample in 25 mL of a methanol and water solution (50:50, v/v).
-
Sonicate the mixture for at least 30 minutes to ensure complete dissolution.
-
Filter the solution sequentially through 0.45 µm and 0.2 µm nylon membrane syringe filters.
-
For analysis, mix an equal volume of the filtered sample solution with a 100 µg/mL internal standard solution, such as methyl 4-hydroxybenzoate (MHB).
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity series or equivalent.[2]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm).
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.[2]
-
Detection: UV detector at 215 nm.[2]
-
Injection Volume: 3-20 µL.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 10-HDA requires a derivatization step to increase its volatility.
Sample Preparation and Derivatization:
-
Extraction: Extract the fatty acids from the sample using a suitable solvent mixture like chloroform and methanol.
-
Saponification: The extract is then saponified to liberate the fatty acids.
-
Derivatization: The dried extract is derivatized, for example, by adding anhydrous pyridine and a silylating agent like BSTFA/TMCS (99/1 v/v) and heating at 100°C for 1 hour.[3]
Chromatographic Conditions:
-
GC-MS System: Standard GC-MS instrument.
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis, such as an Agilent HP-5MS-UI (30 m × 0.25 mm × 0.25 μm).[3]
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min and held for 3 minutes, and finally ramped to 320°C at 20°C/min and held for 12 minutes.[3]
-
Injection: 1 µL in splitless mode.[3]
-
Inlet Temperature: 280°C.[3]
-
Mass Spectrometry: Operated in full scan or selected ion monitoring (SIM) mode for quantification.
Performance Comparison
The following table summarizes the key performance parameters for both HPLC and GC-MS based on available data for 10-HDA and similar analytes.
| Performance Parameter | HPLC | GC-MS |
| Linearity (r²) | ≥ 0.993 | Typically ≥ 0.99 |
| Accuracy (Recovery) | 95.0% - 100.4%[4] | High, but can be affected by derivatization efficiency |
| Precision (RSD) | 1.3% - 3.4%[4] | Generally low, comparable to HPLC |
| Limit of Detection (LOD) | ~0.05 - 0.5 mg/kg[4] | High sensitivity, often in the low µg/L range |
| Limit of Quantification (LOQ) | ~0.25 - 1.5 mg/kg[4] | Typically in the low to mid µg/L range |
| Sample Preparation | Simple dissolution and filtration | Requires extraction and chemical derivatization |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Throughput | Relatively high | Lower due to longer run times and sample prep |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
Caption: A flowchart illustrating the key stages in the HPLC analysis of 10-HDA.
Caption: A flowchart illustrating the key stages in the GC-MS analysis of 10-HDA.
Method Selection Considerations
The choice between HPLC and GC-MS for 10-HDA quantification depends on the specific requirements of the analysis.
Caption: A decision-making diagram for selecting between HPLC and GC-MS for 10-HDA analysis.
References
A Comparative Guide to the Neuroprotective Effects of 10-HDA and Classical Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, against well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). The comparison is supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate informed research and development decisions.
Mechanisms of Action: Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated through distinct and sometimes overlapping intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action.
10-Hydroxy-2-Decenoic Acid (10-HDA)
10-HDA has demonstrated neuroprotective effects through the modulation of inflammatory and autophagic pathways.[1][2] In models of neuroinflammation, 10-HDA inhibits the activation of the TNF-α/NF-κB axis and the NLRP3 inflammasome.[1] Furthermore, it promotes the activation of the AMPK/PI3K/AKT pathway, which is crucial for alleviating blood-brain barrier dysfunction.[3] A key mechanism of 10-HDA's anti-neuroinflammatory action is the modulation of FOXO1-mediated autophagy.[1]
Caption: 10-HDA neuroprotective signaling cascade.
Brain-Derived Neurotrophic Factor (BDNF)
BDNF exerts its neuroprotective effects primarily by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[4][5] This interaction triggers the dimerization and autophosphorylation of TrkB, leading to the activation of three major downstream signaling cascades: the PI3K/Akt pathway, the Ras/MAPK/ERK pathway, and the PLCγ pathway.[5][6][7] The PI3K/Akt pathway is critical for promoting cell survival and protecting neurons from apoptosis.[4][8] The MAPK/ERK pathway is involved in neurite outgrowth and synaptic plasticity.[6]
Caption: BDNF neuroprotective signaling cascade.
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
GDNF signals through a multicomponent receptor complex consisting of the ligand-binding GFRα1 and the transmembrane Ret tyrosine kinase.[9][10] Upon GDNF binding, this complex activates several downstream pathways, including the PI3K/Akt and Ras/MAPK cascades, which are crucial for promoting cell survival and neurite outgrowth.[9][11][12] The PI3K/Akt pathway, in particular, has been identified as playing a critical role in the neuroprotective effects of GDNF.[11][12]
Caption: GDNF neuroprotective signaling cascade.
Nerve Growth Factor (NGF)
NGF signaling is mediated by two receptors: the high-affinity TrkA receptor and the low-affinity p75 neurotrophin receptor (p75NTR).[13][14] Binding to TrkA initiates dimerization and autophosphorylation, activating pro-survival pathways like PI3K/Akt and Ras/MAPK.[8][13][15] The activation of the PI3K/Akt pathway is a key mediator of NGF's survival-promoting effects.[8] In contrast, NGF binding to p75NTR in the absence of TrkA signaling can trigger apoptosis.[14][15]
Caption: NGF neuroprotective signaling cascade.
Comparative Efficacy Data
The following table summarizes quantitative data on the neuroprotective effects of 10-HDA and other neurotrophic factors from preclinical studies. Direct comparison is challenging due to variations in experimental models, dosages, and endpoints.
| Compound | Experimental Model | Key Neuroprotective Outcome | Quantitative Result | Citation |
| 10-HDA | Rat model of ischemic stroke (MCAo) | Reduction in brain infarct volume | Significant reduction vs. control | [16][17][18] |
| Rat model of ischemic stroke (MCAo) | Reduction in active Caspase-3 levels | Significant reduction vs. control | [16][17][18] | |
| Rat model of ischemic stroke (MCAo) | Reduction in PARP-1 levels | Significant reduction vs. control | [16][17][18] | |
| LPS-induced neuroinflammation in mice | Reduction of pro-inflammatory mediators | Significant reduction vs. LPS group | [1] | |
| BDNF | Axotomized extraocular motoneurons | Increased motoneuron survival | Significant rescue from cell death | [19] |
| Staurosporine-induced apoptosis | Prevention of caspase-3 activity | Significant prevention vs. STS group | [8] | |
| GDNF | Axotomized extraocular motoneurons | Increased motoneuron survival | Potent rescue, more effective than BDNF | [19] |
| Ischemic brain injury models | Neuroprotection | Observed even when administered post-injury | [9] | |
| NGF | Axotomized extraocular motoneurons | Increased motoneuron survival | Potent rescue, comparable to GDNF | [19] |
| Staurosporine-induced apoptosis | Prevention of caspase-3 activity | Significant prevention vs. STS group | [8] |
Experimental Protocols
Reproducibility and standardization are paramount in neuroprotection research. This section details common methodologies for assessing the efficacy of neuroprotective compounds.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAo)
This model is widely used to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.[17]
-
Objective: To induce focal cerebral ischemia to test the neuroprotective effects of compounds like 10-HDA.
-
Procedure:
-
Animal Preparation: Male rats are anesthetized.
-
Occlusion: The middle cerebral artery is temporarily occluded, typically using an intraluminal filament. This blocks blood flow to a specific region of the brain, inducing an ischemic state.
-
Treatment: The test compound (e.g., 10-HDA or vehicle) is administered daily for a set period (e.g., 7 days), starting from the day of the surgery.[17]
-
Reperfusion: After a defined period (e.g., 60-90 minutes), the filament is withdrawn to allow blood flow to return to the affected brain region.
-
Analysis: After the treatment period, animals are sacrificed. Brains are sectioned and stained (e.g., with TTC staining) to measure the infarct volume. Molecular analyses, such as Western blotting or immunohistochemistry, are performed on brain tissue to quantify markers of apoptosis (e.g., active caspase-3, PARP-1) and inflammation.[16][17]
-
In Vitro Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Objective: To determine the protective effect of a compound against a neurotoxic insult in a neuronal cell culture.
-
Procedure:
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y, primary cortical neurons) are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 10-HDA, BDNF) for a specified duration (e.g., 1-2 hours).
-
Neurotoxic Insult: A neurotoxin (e.g., glutamate, H₂O₂, staurosporine) is added to the wells to induce cell death.
-
Incubation: The plate is incubated for a period relevant to the neurotoxin's mechanism (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating potential neuroprotective compounds.
Caption: A typical workflow for neuroprotection studies.
Conclusion
This guide provides a comparative overview of 10-HDA, BDNF, GDNF, and NGF as neuroprotective agents.
-
Classical Neurotrophic Factors (BDNF, GDNF, NGF): These proteins are potent regulators of neuronal survival and function, acting primarily through tyrosine kinase receptors to activate well-defined pro-survival pathways like PI3K/Akt and MAPK. Their efficacy is well-documented, though their therapeutic use can be complicated by factors like poor blood-brain barrier permeability and potential off-target effects.
-
10-HDA: This unique fatty acid presents a multi-modal mechanism of action, notably by mitigating neuroinflammation through the inhibition of NF-κB and NLRP3 inflammasome pathways and modulating autophagy.[1] Its ability to protect the blood-brain barrier via the AMPK/PI3K/AKT pathway adds another dimension to its neuroprotective potential.[3] As a smaller molecule, 10-HDA may offer advantages in bioavailability compared to large protein neurotrophic factors.
For drug development professionals, while classical neurotrophic factors remain important benchmarks, novel compounds like 10-HDA offer alternative and potentially complementary therapeutic strategies by targeting different aspects of neurodegenerative and neuroinflammatory pathology. Further head-to-head comparative studies using standardized models and quantitative endpoints are necessary to fully delineate the relative therapeutic potential of these compounds.
References
- 1. Trans-10-hydroxy-2-decenoic acid protects against LPS-induced neuroinflammation through FOXO1-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia [frontiersin.org]
- 11. Signaling pathways mediate the neuroprotective effects of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Neuroprotective Mechanisms in Neuron-Glial Networks Mediated by Glial Cell Line-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. Nerve Growth Factor: A Focus on Neuroscience and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Neuroprotective effects of NGF, BDNF, NT-3 and GDNF on axotomized extraocular motoneurons in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Royal Jelly Acid and Known HDAC Inhibitors
For researchers, scientists, and drug development professionals, understanding the competitive landscape of potential therapeutic compounds is paramount. This guide provides an objective, data-driven comparison of Royal Jelly acid (10-hydroxy-2-decenoic acid or 10-HDA), a naturally occurring fatty acid, with established histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), Trichostatin A (TSA), and Valproic Acid. This comparison is supported by experimental data to delineate their relative potencies and mechanisms of action.
Quantitative Comparison of HDAC Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and the selected known HDAC inhibitors against various HDAC isozymes. It is important to note that this compound is consistently characterized as a weak HDAC inhibitor, with inhibitory concentrations in the millimolar (mM) range, in contrast to the nanomolar (nM) or low micromolar (µM) potency of well-established HDAC inhibitors like Vorinostat and Trichostatin A.
| Inhibitor | Class I HDACs | Class IIa HDACs | Class IIb HDACs | Ref. |
| This compound (10-HDA) | Weak inhibitor (low mM range) | Weak inhibitor (low mM range) | Weak inhibitor (low mM range) | [1] |
| HDAC3 Ki = 5.32 mM | [1] | |||
| Vorinostat (SAHA) | HDAC1: 10-33 nMHDAC2: 96 nMHDAC3: 20 nM | HDAC6: 33 nM | [2][3] | |
| Trichostatin A (TSA) | HDAC1: 4.99 nMHDAC3: 5.21 nM | HDAC4: 27.6 nM | HDAC6: 16.4 nMHDAC10: 24.3 nM | [4][5] |
| Valproic Acid | Weak inhibitor (mM range) | Weak inhibitor (mM range) | Weak inhibitor (mM range) | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme. Ki (inhibition constant) is another measure of inhibitor potency, where a smaller value indicates a more potent inhibitor.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. HDAC inhibitors function by blocking the active site of these enzymes.
The catalytic activity of most HDACs is dependent on a zinc ion (Zn2+) located within the enzyme's active site. Many potent HDAC inhibitors, including Vorinostat (SAHA) and Trichostatin A (TSA), contain a zinc-binding group (ZBG), such as a hydroxamic acid, that chelates this zinc ion. This interaction blocks the substrate from accessing the active site, thereby inhibiting the deacetylase activity. This compound, lacking a strong zinc-binding group, is believed to interact more weakly with the catalytic domain of HDACs.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn relaxes the chromatin structure and allows for the transcription of various genes. This can trigger a cascade of cellular events, including cell cycle arrest, differentiation, and apoptosis. The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.
References
- 1. Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of histone deacetylase-1 selective histone modifications by differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 10-Hydroxy-2-Decenoic Acid
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial performance of 10-hydroxy-2-decenoic acid (10-HDA) against alternative agents. The content is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.
Quantitative Performance Analysis
10-Hydroxy-2-decenoic acid, a primary fatty acid in royal jelly, demonstrates a broad antimicrobial spectrum, exhibiting activity against a variety of bacteria and fungi.[1] Its efficacy, typically measured by Minimum Inhibitory Concentration (MIC), is presented below in comparison to well-established antimicrobial drugs.
| Microorganism | Class | 10-HDA MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 62[2] | Vancomycin | 0.5 - 2 |
| Bacillus subtilis | Gram-positive bacterium | 620[3][4] | Penicillin | 0.007 - 0.12 |
| Escherichia coli | Gram-negative bacterium | 40 - 43 µM* | Ciprofloxacin | 0.004 - 0.25 |
| Candida albicans | Fungus (Yeast) | N/A | Fluconazole | 0.25 - 4 |
Note: MIC values for 10-HDA can vary based on the specific strain and testing conditions. The value for E. coli is reported in µM in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum and potency of compounds like 10-HDA.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.
-
Preparation of Reagents: A stock solution of 10-HDA is prepared in a suitable solvent. A standardized microbial inoculum is prepared in a Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the 10-HDA stock solution are made with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the growth medium (negative control) and medium with the microorganism (positive control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for fungi.
-
Data Interpretation: The MIC is determined as the lowest concentration of 10-HDA at which no visible turbidity or growth is observed.
Disk Diffusion Assay for Zone of Inhibition (ZOI) Measurement
This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Plate Preparation: A standardized microbial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile paper disks of a standard diameter are impregnated with a known concentration of 10-HDA and placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.
Visualized Workflows and Pathways
Diagrams are provided below to illustrate the experimental workflow and the proposed antimicrobial mechanisms of 10-HDA.
Caption: Standard experimental workflow for antimicrobial susceptibility testing.
The antimicrobial action of 10-HDA is multifaceted. It is proposed to act on multiple cellular targets, disrupting core microbial functions.
Caption: Proposed antimicrobial mechanisms of action for 10-HDA.
Research indicates that 10-HDA disrupts the integrity of the bacterial cell membrane, causing the leakage of essential ions and large molecules.[2][5] Furthermore, it has been shown to bind to bacterial DNA, which inhibits replication.[3][4] In organisms like S. aureus, 10-HDA can also downregulate genes responsible for biofilm formation and virulence, such as sarA and agrA.[2][6][7] These synergistic actions contribute to its overall antimicrobial effect.
References
- 1. 10-Hydroxy-delta 2-decenoic acid, an antibiotic found in royal jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-HDA Content in Local Versus Commercial Royal Jelly
For Immediate Release
This guide provides a comparative analysis of 10-hydroxy-2-decenoic acid (10-HDA) content, a key indicator of quality and authenticity, in locally sourced versus commercially available royal jelly (RJ). The findings are intended for researchers, scientists, and professionals in drug development, offering objective data to inform sourcing and quality control decisions. The unique fatty acid, 10-HDA, is exclusive to royal jelly and is often used as a marker to validate its quality.[1]
Comparative Data on 10-HDA Content
Recent studies indicate a discernible difference in 10-HDA concentration between fresh, locally sourced royal jelly and its commercial counterparts. Analyses have revealed a significantly higher content of 10-HDA in local RJ samples when compared to commercial ones.[2][3] This variance is often attributed to factors such as freshness, storage conditions, geographical origin, and processing methods.[1][4][5]
For instance, a comparative study found the average 10-HDA content in local Romanian RJ to be 2.07%, whereas the average for commercial samples was 1.70%.[3] The freshness of local samples is a critical factor, as 10-HDA levels can decrease with prolonged or improper storage.[6]
Table 1: Direct Comparison of 10-HDA in Local vs. Commercial Royal Jelly
| Royal Jelly Type | Mean 10-HDA Content (%) | Key Observations | Data Source(s) |
| Local (Fresh) | 2.07% | Statistically higher 10-HDA levels were recorded.[3] | [2][3] |
| Commercial | 1.70% | Lower 10-HDA content was observed on average.[3] | [2][3] |
The commercial royal jelly market encompasses a wide range of products, including pure creams, dietary supplements, and lyophilized (freeze-dried) powders, each exhibiting considerable variability in 10-HDA concentration. International standards, such as ISO 12824:2016, stipulate a minimum of 1.4% 10-HDA for pure royal jelly.[7] However, actual content in commercial products can vary significantly.
Table 2: Range of 10-HDA Content in Various Commercial Royal Jelly Products
| Product Type | Origin / Study | 10-HDA Content Range (%) |
| Pure Royal Jelly Cream | USA | 1.85% - 2.18%[1] |
| China | 1.26% - 2.21%[8] | |
| Brazil | 1.58% - 3.39%[9] | |
| Lyophilized (Freeze-dried) Powder | China | 3.01% - 6.19%[8] |
| Dietary Supplements | USA | 0.43% - 6.28%[1] |
| Honey with Royal Jelly | Commercial Products | Not Detectable - 0.026%[10] |
These tables highlight that while high-quality commercial products exist, the 10-HDA content is not uniform. Lyophilization can concentrate 10-HDA, but the overall quality of supplements can be inconsistent.[1][8]
Experimental Protocols: Quantification of 10-HDA
The standard method for the quantitative analysis of 10-HDA in royal jelly is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][8][11] This technique offers high sensitivity and reliability for separating and quantifying 10-HDA.[1]
Protocol: RP-HPLC for 10-HDA Determination
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of fresh royal jelly cream or 0.15 g of lyophilized powder into a 50 mL volumetric flask.[8]
-
For extraction, add an appropriate solvent such as absolute ethanol or a methanol/water mixture.[8][9]
-
Homogenize the sample thoroughly. Cold samples should be equilibrated to room temperature for at least one hour before processing.[8]
-
If an internal standard is used for improved accuracy, add a precise volume of a standard solution (e.g., methyl 4-hydroxybenzoate or α-naphtol) to the flask.[1][8][9]
-
Bring the flask to volume with the solvent, mix, and centrifuge to pellet insoluble matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a variable wavelength UV absorbance detector.[1]
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm).[1]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of methanol and an aqueous acidic solution. Common compositions include methanol:water:phosphoric acid (55:45:0.2, v/v/v) or methanol:water (45:55) with the pH adjusted to 2.5 using phosphoric acid.[9][11]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: UV detection is performed between 210 nm and 225 nm, with 215 nm being a frequently optimized wavelength.[1][9][11]
-
-
Quantification:
-
Prepare a standard curve using a series of known concentrations of a certified 10-HDA standard.
-
Calculate the concentration of 10-HDA in the sample by comparing its peak area to the standard curve, adjusting for the internal standard if used.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining 10-HDA content in royal jelly via RP-HPLC.
Caption: Workflow for 10-HDA quantification in royal jelly using RP-HPLC.
Conclusion
The available data strongly suggest that fresh, locally sourced royal jelly often possesses a higher concentration of the critical quality marker 10-HDA compared to many commercial alternatives. The variability within the commercial sector is high, influenced by processing, origin, and product formulation. For research and development applications where potency and quality are paramount, sourcing from local, trusted beekeepers may provide a more consistent and higher-quality product. In all cases, rigorous quality control using standardized analytical methods like RP-HPLC is essential to verify the 10-HDA content and ensure the authenticity of royal jelly.
References
- 1. apiservices.biz [apiservices.biz]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ihc-platform.net [ihc-platform.net]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
Safety Operating Guide
Proper Disposal Procedures for Royal Jelly Acid (10-Hydroxy-2-Decenoic Acid)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Royal Jelly acid, also known as 10-hydroxy-2-decenoic acid (10-HDA). The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While 10-HDA is not classified as a hazardous substance under GHS/CLP regulations, adherence to standard laboratory safety practices is crucial.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Data | Reference |
| Chemical Formula | C10H18O3 | [1] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL, clear | |
| Storage Temperature | -20°C | |
| Hazard Classification | Not classified as hazardous | [1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles to prevent eye contact.[3]
2. Waste Classification and Segregation:
-
Although 10-HDA is not classified as hazardous, it is prudent to treat it as a chemical waste.
-
Do not mix this compound waste with other hazardous materials such as heavy metals, solvents, or strong acids and bases.[4]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.
3. Solid Waste Disposal:
-
Collect any solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (PPE), and weighing papers.
-
Place the collected solid waste in a designated, sealed, and clearly labeled chemical waste container.
-
The label should include the name of the chemical ("10-hydroxy-2-decenoic acid" or "this compound") and the date.
-
Dispose of the container through your institution's chemical waste disposal program.
4. Liquid Waste Disposal:
-
For solutions of this compound, consult your local and institutional regulations for disposal.[2]
-
Avoid discharging directly into sewers or drains. [1]
-
If local guidelines permit, dilute aqueous solutions of non-hazardous organic acids may be neutralized to a pH between 7 and 9 before drain disposal, followed by flushing with copious amounts of water.[4] However, as a precaution, it is recommended to collect all 10-HDA solutions as chemical waste.
-
Collect the liquid waste in a compatible, sealed, and labeled container. The container should be appropriate for organic acid waste.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or equivalent.
5. Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, contain the spill to prevent it from entering drains or watercourses.[2]
-
Collect the spilled material and absorbent into a sealed container for chemical waste disposal.
-
Clean the spill area with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Royal Jelly acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Royal Jelly acid (10-Hydroxy-2-decenoic acid), including detailed operational and disposal plans to foster a secure research environment.
1. Hazard Identification and Chemical Properties
This compound is an organic fatty acid that presents specific hazards requiring careful management.[1][2][3] Understanding its properties is the first step toward safe handling.
| Property | Value | Source |
| Chemical Formula | C10H18O3 | [1][3] |
| Appearance | White to beige powder | [4] |
| Hazards | Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed. May cause respiratory irritation. | [1][5][6][7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Solubility | Soluble in DMSO and ethanol; low solubility in water | [4][8] |
| Storage Temperature | -20°C | [4] |
2. Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[1][6][7]
-
Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat or protective clothing are essential to prevent skin contact.[1][6][7]
-
Respiratory Protection: If working with the powder outside of a fume hood or well-ventilated area where dust may be generated, a NIOSH-approved respirator is recommended.[6]
3. Experimental Workflow and Handling Protocol
A systematic approach to handling this compound, from preparation to disposal, minimizes risks.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the full complement of required PPE.[1][6][7] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Aliquoting: When weighing the powdered form of this compound, do so carefully to minimize the generation of airborne dust.
-
Dissolution: If preparing a solution, slowly add the this compound to the appropriate solvent (e.g., DMSO, ethanol).[4][8]
-
Experimental Use: During experimentation, be mindful of the substance's incompatibility with strong acids, alkalis, and oxidizing/reducing agents.[1]
-
Spill Management: In the event of a spill, calmly assess the situation. For small spills of the powder, gently sweep it up, avoiding dust creation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Clean the spill area with soap and water.
4. First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][6] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
5. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: While some sources suggest that this compound is not classified as hazardous waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and follow all local, state, and federal regulations for chemical waste disposal.[6][9] Do not dispose of this compound down the drain or in regular trash.
-
Container Management: Ensure waste containers are kept closed and are stored in a designated, secondary containment area away from incompatible materials while awaiting pickup by a certified hazardous waste disposal service.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | this compound: preparation, metabolism and therapeutic potential [frontiersin.org]
- 3. Queen bee acid - Wikipedia [en.wikipedia.org]
- 4. ≥98% (HPLC), osteoclastogenesis inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 10-Hydroxy-2-decenoic acid | C10H18O3 | CID 5312738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. cosmobiousa.com [cosmobiousa.com]
Retrosynthesis Analysis
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